Chromium(III) fluoride hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
trifluorochromium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUXKGJFVWBTKR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Cr](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.007 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16671-27-5, 123333-98-2 | |
| Record name | Chromium fluoride (CrF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16671-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium fluoride (CrF3), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium fluoride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Hydrated States of Chromium(III) Fluoride: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a survey of the known hydrated forms of Chromium(III) fluoride (CrF₃). This document compiles available data on the synthesis, structure, and properties of these compounds, highlighting areas where further research is needed.
Chromium(III) fluoride, an inorganic compound with the formula CrF₃, is known to exist in several hydrated forms, where a variable number of water molecules are incorporated into the crystal structure. These hydrates exhibit distinct chemical and physical properties, including color and solubility, which are of interest in various fields of research and application. The known hydrates include the trihydrate (CrF₃·3H₂O), tetrahydrate (CrF₃·4H₂O), pentahydrate (CrF₃·5H₂O), hexahydrate ([Cr(H₂O)₆]F₃), and nonahydrate (CrF₃·9H₂O).
Physicochemical Properties of Chromium(III) Fluoride Hydrates
Table 1: Summary of Physicochemical Data for Chromium(III) Fluoride and its Hydrates
| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) | Pentahydrate (CrF₃·5H₂O) | Hexahydrate ([Cr(H₂O)₆]F₃) | Nonahydrate (CrF₃·9H₂O) |
| Molar Mass ( g/mol ) | 108.99 | 163.04 | 181.05 | 199.06 | 217.08 | 271.12 |
| Appearance | Green crystalline solid[1] | Green crystalline solid[1] | Green crystalline solid[1] | - | Violet solid[1] | - |
| Density (g/cm³) | 3.8[1] | 2.2[1] | - | - | - | - |
| Solubility in Water | Insoluble[1] | Soluble[1] | - | - | Soluble[1] | - |
| Crystal System | Rhombohedral[1] | - | - | Orthorhombic | - | - |
| Space Group | R-3c[1] | - | - | Pbcn | - | - |
| Lattice Parameters (Å) | a = 5.264, c = 13.41 | - | - | a=10.396, b=8.06, c=7.965 | - | - |
Note: A hyphen (-) indicates that the data is not currently available in the cited literature.
Structural Characteristics
The fundamental structure of these compounds is centered around an octahedral chromium(III) ion. In the anhydrous form, the chromium center is coordinated by six fluoride ligands that bridge to adjacent chromium centers.[1] In the hydrated forms, water molecules progressively replace the fluoride ligands in the coordination sphere of the chromium ion.
For instance, the hexahydrate exists as the complex cation [Cr(H₂O)₆]³⁺ with fluoride anions in the crystal lattice.[1] This coordination of water molecules is responsible for the distinct violet color of the hexahydrate, which is characteristic of the hexaquachromium(III) ion. The green color of the lower hydrates, such as the trihydrate, suggests that fluoride ions are part of the inner coordination sphere, forming complexes such as [CrF₃(H₂O)₃].
A logical relationship for the formation of different hydrates from an aqueous solution of CrF₃ can be visualized as a stepwise process dependent on factors like concentration and temperature.
Experimental Protocols
Detailed experimental protocols for the synthesis of each specific hydrate of Chromium(III) fluoride are not extensively documented in publicly available literature. However, general methods for the preparation of hydrated Chromium(III) fluoride are reported.
General Synthesis of Hydrated Chromium(III) Fluoride
A common method for the synthesis of hydrated Chromium(III) fluoride involves the reaction of chromium(III) oxide with hydrofluoric acid.[1]
Reaction: Cr₂O₃ + 6HF + (2n-3)H₂O → 2CrF₃·nH₂O
Procedure:
-
Chromium(III) oxide is dissolved in an aqueous solution of hydrofluoric acid.
-
The solution is typically heated to facilitate the reaction.
-
Upon cooling or evaporation of the solvent, crystals of the hydrated Chromium(III) fluoride are formed.
The specific hydrate obtained is dependent on the reaction conditions, such as the concentration of the hydrofluoric acid, the reaction temperature, and the rate of crystallization. To obtain a specific hydrate, precise control over these parameters is necessary. Further research is required to establish detailed and reproducible protocols for the selective synthesis of each hydrate.
The workflow for a typical synthesis experiment can be outlined as follows:
Areas for Future Research
This review of the available literature reveals that while the existence of several hydrates of Chromium(III) fluoride is established, there is a significant lack of detailed characterization data for most of these compounds. To advance the understanding and potential applications of these materials, future research should focus on:
-
Systematic Synthesis: Developing and reporting detailed and reproducible experimental protocols for the selective synthesis of each hydrate.
-
Crystallographic Studies: Performing single-crystal X-ray diffraction studies to determine the precise crystal structures of the trihydrate, tetrahydrate, hexahydrate, and nonahydrate.
-
Thermal Analysis: Conducting detailed thermal analysis (TGA/DSC) to determine the dehydration pathways, thermal stability, and associated enthalpy changes for each hydrate.
-
Spectroscopic Characterization: Recording and assigning the infrared, Raman, and UV-Vis spectra for each specific hydrate to provide a comprehensive spectroscopic database.
A deeper understanding of the properties of each specific hydrate will enable a more targeted approach to their application in areas such as catalysis, materials science, and as precursors for the synthesis of other chromium compounds.
References
An In-depth Technical Guide to Chromium(III) Fluoride Hydrate: Chemical Formula and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of chromium(III) fluoride hydrate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound may be of interest.
Chemical Formula and Hydration States
Chromium(III) fluoride is an inorganic compound with the base chemical formula CrF₃ . It is known to exist in an anhydrous form as well as several hydrated forms, where it incorporates a specific number of water molecules into its crystal structure. The general chemical formula for the hydrated forms is CrF₃·nH₂O , where 'n' represents the number of water molecules.
The degree of hydration significantly influences the compound's physical and chemical properties, including its color, solubility, and crystal structure. The most commonly encountered hydrates are the trihydrate and tetrahydrate, though other forms have also been identified.
Quantitative Data Summary
The following table summarizes the key quantitative data for the anhydrous and common hydrated forms of chromium(III) fluoride.
| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) |
| Molar Mass ( g/mol ) | 108.99[1] | 163.04[1] | 181.05[1] |
| Appearance | Green crystalline solid[1] | Green crystalline solid[2] | Green crystalline solid[3][4] |
| Density (g/cm³) | 3.8[1] | 2.2[1] | ~2.1[2] |
| Melting Point (°C) | >1000 (sublimes)[1] | Decomposes[2] | ~87 (decomposes)[5] |
| Solubility in Water | Insoluble[1] | Sparingly soluble[1] | Soluble[5] |
| CAS Number | 7788-97-8[1] | 16671-27-5[1] | 123333-98-2[1] |
Molecular Structure and Crystallography
In all forms of chromium(III) fluoride, the chromium ion (Cr³⁺) exhibits an oxidation state of +3 and typically adopts an octahedral coordination geometry .[1] The ligands coordinating to the central chromium ion are either fluoride ions (F⁻) or water molecules (H₂O).
Anhydrous CrF₃: In the anhydrous state, the chromium centers are octahedrally coordinated by six fluoride ions. These fluoride ions bridge between adjacent chromium centers, forming a three-dimensional polymeric structure. The crystal structure is rhombohedral with the space group R-3c.[1]
Hydrated Forms: In the hydrated forms, water molecules replace some of the fluoride ions in the coordination sphere of the chromium ion. The arrangement of these ligands can lead to different isomers and crystal structures.
-
Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O): This green hydrate is understood to have a structure containing the neutral complex fac-[CrF₃(H₂O)₃], where three fluoride ions and three water molecules are arranged on the faces of the octahedron around the chromium center. The crystal structure of the trihydrate has been reported as rhombohedral.
-
Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O): This is another common green hydrate.[3][4] While detailed crystallographic data is less commonly cited, it is understood to also feature an octahedral chromium center with a mix of fluoride and water ligands. One of the water molecules is likely a water of crystallization, not directly bonded to the chromium ion.
-
Other Hydrates: A violet nonahydrate is also known, which has been identified as hexaquachromium(III) fluoride trihydrate, with the formula [Cr(H₂O)₆]F₃·3H₂O. In this complex, the inner coordination sphere of the chromium ion is fully occupied by six water molecules, and the fluoride ions act as counter-ions, with three additional water molecules present in the crystal lattice. A pentahydrate with an orthorhombic crystal system has also been reported.
The following diagram illustrates the different known hydration states of chromium(III) fluoride.
The coordination environment around the central chromium(III) ion is depicted in the following diagram.
Experimental Protocols
Synthesis
The most common laboratory and industrial synthesis of this compound involves the reaction of chromium(III) oxide (Cr₂O₃) with aqueous hydrofluoric acid (HF).[1]
General Protocol:
-
Reaction Setup: A reaction vessel resistant to hydrofluoric acid, such as one made of polytetrafluoroethylene (PTFE) or another suitable polymer, should be used.
-
Reactants: Chromium(III) oxide is added to an aqueous solution of hydrofluoric acid. The concentration of the hydrofluoric acid and the stoichiometry of the reactants will influence the reaction rate and the nature of the hydrated product formed. The reaction is exothermic and should be managed with appropriate cooling.
-
Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete reaction. The dissolution of chromium(III) oxide in hot aqueous hydrofluoric acid leads to the formation of the green salt which then crystallizes.
-
Crystallization: The resulting solution is cooled to induce crystallization of the this compound. The specific hydrate that crystallizes can be influenced by factors such as temperature, concentration, and the presence of other ions.
-
Isolation and Purification: The crystals are isolated by filtration, washed with a suitable solvent (e.g., cold water or an organic solvent in which the hydrate is insoluble), and dried under vacuum or in a desiccator.
Another synthetic route to the anhydrous form involves the reaction of chromium(III) chloride (CrCl₃) with hydrogen fluoride gas at elevated temperatures.[1]
Characterization
A variety of analytical techniques are employed to characterize the structure and properties of chromium(III) fluoride hydrates.
-
X-ray Diffraction (XRD): This is a primary technique for determining the crystal structure of the different hydrates. Single-crystal XRD can provide detailed information about bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. Powder XRD is useful for phase identification and assessing the purity of the bulk material.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the hydrates and to determine the number of water molecules. TGA measures the change in mass as a function of temperature, showing distinct mass loss steps corresponding to the dehydration of the compound. DSC can be used to detect phase transitions and measure the enthalpy changes associated with these processes.
-
Spectroscopic Techniques:
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the coordination of water molecules and fluoride ions to the chromium center. The presence of coordinated water and lattice water can often be distinguished by the positions and shapes of the O-H stretching and bending vibrations.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to confirm the +3 oxidation state of chromium and to analyze the elemental composition of the surface.
-
The following diagram outlines a general workflow for the synthesis and characterization of chromium(III) fluoride hydrates.
References
- 1. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. Chromium(III) Trifluoride Trihydrate | Properties, Uses, Safety Data & Supplier China [boulingchem.com]
- 3. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [m.chemicalbook.com]
- 4. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [amp.chemicalbook.com]
- 5. Mintchem Graphite fluoride, with the chemical formula (CFx)n-1 Suppliers, Exporters | HEAVEN [heavenmaterials.com]
In-Depth Technical Guide to Chromium(III) Fluoride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 16671-27-5
This technical guide provides a comprehensive overview of Chromium(III) fluoride trihydrate, a compound with diverse applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
Chromium(III) fluoride trihydrate is a green crystalline solid.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 16671-27-5 | [2][3] |
| Molecular Formula | CrF₃·3H₂O | [3] |
| Molecular Weight | 163.037 g/mol | [2][4] |
| 165.01 g/mol | [1] | |
| Appearance | Green crystalline solid | [1] |
| Density | approx. 2.15 g/cm³ | [1] |
| 2.2 g/cm³ (trihydrate) | [5] | |
| Melting Point | Decomposes before melting | [1] |
| Solubility in Water | Slightly soluble | [1] |
Synthesis and Experimental Protocols
Synthesis from Chromium(III) Oxide
A common method for the synthesis of Chromium(III) fluoride hydrates involves the reaction of chromium(III) oxide with hydrofluoric acid.[1]
Reaction: Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃
While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
Experimental Protocol:
-
Materials: Chromium(III) oxide (Cr₂O₃), 48% hydrofluoric acid (HF), distilled water.
-
Procedure: a. In a fume hood, carefully add a stoichiometric excess of hydrofluoric acid to a suspension of Chromium(III) oxide in a polytetrafluoroethylene (PTFE) beaker. b. The mixture is gently heated and stirred until the Chromium(III) oxide is completely dissolved. c. The resulting green solution is then allowed to cool, leading to the crystallization of Chromium(III) fluoride trihydrate. d. The crystals are collected by filtration, washed with a small amount of cold distilled water, and dried in a desiccator over a suitable drying agent.
-
Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and full-face protection.
Use as a Catalyst in Fluorination Reactions
Chromium(III) fluoride is utilized as a catalyst in the fluorination of chlorocarbons by hydrogen fluoride (HF).[1]
Experimental Workflow for Catalytic Activity Testing:
Caption: Workflow for testing the catalytic activity of Chromium(III) fluoride.
Applications in Research and Drug Development
While direct applications in drug formulations are not extensively documented, Chromium(III) compounds, in general, are of interest to the pharmaceutical industry. Chromium(III) is recognized for its role in enhancing insulin signaling and glucose metabolism.[6]
Potential Role in Insulin Signaling
Research suggests that chromium(III) compounds may enhance insulin signaling pathways.[7] This has led to the investigation of chromium supplements in the context of managing blood sugar levels.[6] The proposed mechanism involves the activation of intracellular signaling pathways that improve insulin sensitivity.
Simplified Insulin Signaling Pathway and Potential Influence of Cr(III):
Caption: Potential influence of Cr(III) on the insulin signaling pathway.
Use as a Pharmaceutical Intermediate
Chromium(III) fluoride hydrate is mentioned as a potential pharmaceutical intermediate.[8] Its catalytic properties could be leveraged in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] Specifically, it can be used in fluorination reactions, which are crucial in the synthesis of many modern pharmaceuticals.[3]
Toxicological and Safety Data
It is crucial to handle Chromium(III) fluoride trihydrate with care, as with all chromium compounds. The available toxicological data is often for chromium(III) compounds in general.
| Hazard Identification | Details | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
Occupational Exposure Limits for Chromium(III) compounds (as Cr):
| Organization | Limit |
| OSHA (PEL) | 0.5 mg/m³ (8-hour TWA) |
| NIOSH (REL) | 0.5 mg/m³ (10-hour TWA) |
| ACGIH (TLV) | 0.003 mg/m³ (inhalable particulate matter) |
It is important to note that while trivalent chromium (Cr-III) is an essential trace element, hexavalent chromium (Cr-VI) is a known carcinogen. Although this document focuses on a Cr(III) compound, appropriate handling procedures should always be followed to prevent any potential oxidation to the hexavalent state under certain conditions.
Logical Relationship of Chromium Oxidation States and Toxicity:
Caption: Relationship between chromium oxidation states and toxicity.
References
- 1. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemiis.com [chemiis.com]
- 4. Chromium(III) fluoride trihydrate | CrF3H6O3 | CID 21330797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]
- 6. Botanical red yeast rice alternative for blood glucose management [nutraingredients.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [amp.chemicalbook.com]
Crystal Structure of Hydrated Chromium(III) Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structures of various hydrated forms of Chromium(III) fluoride (CrF₃). The information presented herein is curated for researchers, scientists, and professionals in drug development who require detailed structural and methodological data. This document summarizes key crystallographic data, outlines experimental protocols for structure determination, and provides visualizations to illustrate the relationships between the different hydrated species.
Introduction
Chromium(III) fluoride is an inorganic compound that exists in an anhydrous state and as several hydrates, with the degree of hydration significantly influencing its crystal structure and physical properties. These compounds are of interest for their potential applications in catalysis, materials science, and as precursors in chemical synthesis. Understanding their precise three-dimensional atomic arrangement is crucial for predicting their behavior and designing new materials. This guide focuses on the crystallographic details of the well-characterized trihydrate and pentahydrate forms, and also discusses other known hydrates.
Crystallographic Data of Hydrated Chromium(III) Fluoride
The crystal structures of Chromium(III) fluoride trihydrate (CrF₃·3H₂O) and pentahydrate (CrF₃·5H₂O) have been determined through single-crystal X-ray diffraction. The quantitative data for these structures, along with the anhydrous form for comparison, are summarized in the tables below.
Table 1: Crystallographic Data for Anhydrous and Hydrated Chromium(III) Fluoride
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Anhydrous CrF₃ | CrF₃ | Rhombohedral | R-3c | 4.986 | 4.986 | 13.21 | 90 | 90 | 120 | 6 |
| Trihydrate | CrF₃·3H₂O | Trigonal | R-3m | 5.668 | 5.668 | 5.668 | 112.5 | 112.5 | 112.5 | 1 |
| Pentahydrate | CrF₃·5H₂O | Orthorhombic | Pbcn | 10.396 | 8.060 | 7.965 | 90 | 90 | 90 | 4 |
Z : Number of formula units per unit cell.
Experimental Protocols
The determination of the crystal structures of hydrated Chromium(III) fluoride relies on established crystallographic techniques. The following sections detail the methodologies cited for the key experiments.
Synthesis and Crystallization
Chromium(III) Fluoride Trihydrate and Pentahydrate:
The synthesis of single crystals of the trihydrate and pentahydrate forms of Chromium(III) fluoride was reported by Herbstein, Kapon, and Reisner in 1985. The general procedure involves the dissolution of a chromium(III) salt, such as chromium(III) nitrate, in an aqueous solution of hydrofluoric acid.
-
Preparation of Stock Solution: A concentrated stock solution is prepared by dissolving hydrated chromium(III) nitrate in 40% aqueous hydrofluoric acid.
-
Crystallization: Single crystals are grown by slow evaporation of the stock solution under controlled conditions. The specific hydrate that crystallizes is dependent on the temperature and concentration of the solution. The trihydrate and pentahydrate have been isolated through this method.
X-ray Diffraction Data Collection and Structure Refinement
The primary technique for elucidating the crystal structures of these compounds is single-crystal X-ray diffraction.
-
Data Collection: A suitable single crystal of the desired hydrate is mounted on a goniometer head. The crystal is then placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation. The diffraction intensities are measured over a wide range of scattering angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson techniques to determine the initial positions of the atoms. The atomic coordinates and thermal parameters are subsequently refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors.
Structural Descriptions
In the anhydrous form of Chromium(III) fluoride, the chromium centers are octahedrally coordinated by six fluoride ligands, which bridge to adjacent chromium centers, forming a three-dimensional network. In the hydrated forms, water molecules replace some of the fluoride ligands in the coordination sphere of the chromium ion or are incorporated into the crystal lattice as water of crystallization.
Logical Relationship of Hydrated Chromium(III) Fluoride Species
The different hydrated forms of Chromium(III) fluoride can be conceptually linked through processes of hydration and dehydration, which are influenced by external conditions such as temperature and humidity.
Caption: Relationship between different hydrated forms of Chromium(III) fluoride.
Other Hydrated Forms
While the trihydrate and pentahydrate are well-characterized crystallographically, other hydrates of Chromium(III) fluoride, such as the hexahydrate ([Cr(H₂O)₆]F₃) and the nonahydrate ([Cr(H₂O)₆]F₃·3H₂O), are also known to exist.[1][2] The hexahydrate is violet, while the nonahydrate is green.[1] Detailed single-crystal X-ray diffraction data for these higher hydrates are less commonly reported in the literature. Their structures are generally understood to consist of the hexaquachromium(III) cation, [Cr(H₂O)₆]³⁺, with fluoride anions and, in the case of the nonahydrate, additional water molecules occupying positions in the crystal lattice.
References
Spectroscopic and Mechanistic Insights into Chromium(III) Fluoride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties (Infrared and UV-Visible) of Chromium(III) fluoride hydrate. It includes a summary of available data, detailed experimental protocols for spectroscopic analysis, and a visualization of the role of chromium(III) in the insulin signaling pathway, a key area of interest for its potential therapeutic applications.
Spectroscopic Data
Infrared (IR) Spectroscopy
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| O-H Stretching (Coordinated H₂O) | 3200 - 3500 | Broad, Strong | The broadness is due to hydrogen bonding between the coordinated water molecules and the fluoride anions, as well as with other water molecules in the crystal lattice. |
| H-O-H Bending (Coordinated H₂O) | 1600 - 1650 | Medium | This peak is characteristic of the scissoring vibration of coordinated water. |
| Cr-O Stretching (Aquo Ligand) | 450 - 650 | Weak-Medium | These vibrations are indicative of the coordination of water molecules to the chromium(III) ion. |
| Cr-F Stretching | 400 - 600 | Strong | The exact position depends on the coordination environment and the degree of hydration. |
| Lattice Water Vibrations | Variable | Weak | Librational modes of water molecules that are part of the crystal lattice but not directly coordinated to the chromium ion can appear at lower frequencies. |
UV-Visible (UV-Vis) Spectroscopy
In aqueous solution, this compound is expected to form the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The UV-Vis spectrum of this complex is well-characterized and arises from d-d electronic transitions of the chromium(III) ion in an octahedral ligand field.
The color of aqueous solutions of chromium(III) salts is often a violet-blue-grey, though it can appear greenish if anions like chloride are present and coordinate to the metal center. The UV-visible spectrum of the [Cr(H₂O)₆]³⁺ ion typically shows two main absorption bands in the visible region.
| Electronic Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Color Correlate |
| ⁴A₂g → ⁴T₂g | ~580 nm | Low | Yellow-Orange |
| ⁴A₂g → ⁴T₁g(F) | ~400 nm | Low | Violet |
| Charge Transfer Bands | < 300 nm | High | Ultraviolet |
Note: The molar absorptivity for d-d transitions in octahedral Cr(III) complexes is typically low because they are Laporte (orbitally) forbidden.
Experimental Protocols
Infrared Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify vibrational modes of coordinated water and metal-fluoride bonds.
Methodology: Potassium Bromide (KBr) Pellet Method
-
Sample Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for several hours and allow it to cool in a desiccator.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to a pellet press die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
The resulting spectrum should be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
-
UV-Visible Spectroscopy
Objective: To determine the electronic absorption spectrum of an aqueous solution of this compound.
Methodology: Aqueous Solution Spectroscopy
-
Solution Preparation:
-
Accurately weigh a known mass of this compound.
-
Dissolve the solid in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Select the desired wavelength range for scanning (e.g., 300 - 800 nm).
-
-
Spectral Measurement:
-
Fill a quartz cuvette with deionized water to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
The spectrum should be plotted as absorbance versus wavelength (nm).
-
Signaling Pathway Visualization
Trivalent chromium is recognized for its role in glucose metabolism and its ability to potentiate insulin signaling. The following diagram illustrates the putative molecular mechanism by which chromium(III) enhances the insulin signaling pathway in a cell.[1][2][3][4] This is a critical area of research for drug development in the context of insulin resistance and type 2 diabetes.
Caption: Chromium(III) enhances insulin signaling.
Conclusion
This technical guide has summarized the available spectroscopic data for this compound, provided detailed experimental protocols for its analysis, and presented a key signaling pathway in which trivalent chromium plays a significant role. While specific experimental spectra for the hydrated fluoride salt are not widely published, the data for the analogous and chemically relevant hexaaquachromium(III) ion provide a strong basis for understanding its electronic properties. The role of chromium(III) in potentiating the insulin signaling pathway underscores its importance in biochemical and pharmaceutical research, particularly in the context of metabolic disorders. The provided protocols and diagrams serve as a valuable resource for professionals in the fields of chemistry, biology, and drug development.
References
- 1. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natuaralhealthresearch.pwistaging.com [natuaralhealthresearch.pwistaging.com]
- 3. Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Molar Mass and Molecular Weight of Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O)
This document provides a detailed calculation and breakdown of the molar mass and molecular weight for Chromium(III) fluoride tetrahydrate. It is intended for researchers, scientists, and professionals in drug development who require precise chemical data for experimental design, stoichiometric calculations, and material characterization.
Introduction: Molar Mass vs. Molecular Weight
In the context of chemistry, the terms molar mass and molecular weight are often used interchangeably, although they have distinct definitions.
-
Molecular Weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu).
-
Molar Mass is the mass of one mole (approximately 6.022 x 10²³ particles) of a substance, expressed in grams per mole ( g/mol )[1].
Numerically, these two values are equivalent. This guide will use molar mass in g/mol , as it is the standard unit for laboratory calculations.
Calculation Methodology
The molar mass of a hydrated compound like CrF₃·4H₂O is determined by summing the atomic masses of all constituent atoms in its empirical formula. The calculation involves identifying each element, counting the number of atoms for each, and multiplying by their respective standard atomic weights obtained from the periodic table.
The formula CrF₃·4H₂O breaks down into the following atomic components:
-
One atom of Chromium (Cr)
-
Three atoms of Fluorine (F)
-
Eight atoms of Hydrogen (H) (from 4 molecules of H₂O)
-
Four atoms of Oxygen (O) (from 4 molecules of H₂O)
Data Presentation: Atomic Weights and Molar Mass Calculation
The standard atomic weights for the constituent elements are summarized below. The final molar mass is calculated by summing the contributions of each element.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Chromium | Cr | 1 | 51.9961[2][3][4][5] | 51.9961 |
| Fluorine | F | 3 | 18.9984[1][6][7][8] | 56.9952 |
| Hydrogen | H | 8 | 1.008[9][10][11] | 8.064 |
| Oxygen | O | 4 | 15.999[6][12][13] | 63.996 |
| Total | CrF₃·4H₂O | 181.0513 |
Therefore, the molar mass of Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O) is 181.05 g/mol .
Experimental Protocols
The determination of molar mass for a specific chemical compound is a theoretical calculation based on internationally accepted standard atomic weights. It does not require a direct experimental protocol. These standard atomic weights are themselves determined through high-precision experimental techniques, primarily mass spectrometry, which measures the mass-to-charge ratio of ions to determine isotopic abundances and masses. The values used herein are the weighted averages of the masses of the naturally occurring isotopes of each element.
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the constituent parts of the molecule and their summation to arrive at the final molar mass.
Caption: Calculation workflow for the molar mass of CrF₃·4H₂O.
References
- 1. webqc.org [webqc.org]
- 2. #24 - Chromium - Cr [hobart.k12.in.us]
- 3. Chromium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. Atomic Weight of Chromium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. princeton.edu [princeton.edu]
- 6. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. quora.com [quora.com]
- 10. What is the atomic mass in hydrogen? [vedantu.com]
- 11. #1 - Hydrogen - H [hobart.k12.in.us]
- 12. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of Chromium(III) Fluoride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Chromium(III) fluoride hydrate (CrF₃·xH₂O), a compound utilized in various industrial and research applications, including as a mordant in the textile industry and potentially in specialized chemical synthesis.[1] Due to its corrosive nature and potential health hazards, strict adherence to safety protocols is imperative. This document outlines the associated hazards, recommended handling procedures, personal protective equipment, emergency measures, and disposal guidelines to ensure the safety of laboratory and research personnel.
Chemical and Physical Properties
This compound is a green crystalline solid.[2][3] The level of hydration can vary, which affects its solubility. While the anhydrous form is insoluble in water, the hydrated forms are soluble.[4][5] It is important to note that this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][6]
Table 1: Physical and Chemical Properties of Chromium(III) Fluoride and its Hydrates
| Property | Anhydrous Chromium(III) Fluoride | Chromium(III) Fluoride Trihydrate | Chromium(III) Fluoride Tetrahydrate |
| Chemical Formula | CrF₃[4] | CrF₃·3H₂O[4] | CrF₃·4H₂O[7] |
| Molar Mass | 108.99 g/mol [4] | 163.037 g/mol [4][8] | 181.05 g/mol [4][7] |
| Appearance | Green crystalline solid[4] | Green hexagonal crystals[1] | Green crystals[3] |
| Melting Point | >1000 °C (sublimes)[2][4] | >1000°C[9] | >1000°C[9] |
| Solubility in Water | Insoluble[4] | Sparingly soluble[4] | Slightly soluble[3] |
| Hygroscopicity | Hygroscopic[2][6] | Hygroscopic[9] | Hygroscopic[9] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][10] It causes severe skin burns and eye damage.[2][10] Contact with acids liberates toxic gas, and contact with water can also liberate toxic gas.[2][10]
Table 2: GHS Hazard Classifications and Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][8] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][8] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][8] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[10] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][8] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[2] |
Toxicological Profile:
The toxicity of this compound is attributed to both the chromium(III) ion and the fluoride ion.
-
Chromium(III): Generally considered much less toxic than hexavalent chromium (Cr(VI)).[11] Its uptake into cells is limited.[4] However, prolonged or high-level exposure can still pose health risks. The respiratory tract is a major target organ for chromium (III) toxicity.[11]
-
Fluoride Ion: Can cause a range of toxic effects. Acute exposure can lead to hypocalcemia (reduced serum calcium levels), which can be fatal.[12] Ingestion can be treated by administering milk, chewable calcium carbonate tablets, or Milk of Magnesia to conscious individuals to bind the fluoride ion.[10]
Table 3: Exposure Limits
| Organization | Limit | Value |
| OSHA (PEL) | TWA (as Cr) | 0.5 mg/m³[7][13] |
| NIOSH (REL) | TWA (as Cr) | 0.5 mg/m³[4] |
| NIOSH (IDLH) | as Cr(III) | 250 mg/m³[4] |
Experimental Protocols: Safe Handling Procedures
Given the hygroscopic and corrosive nature of this compound, specific handling procedures are required to ensure safety and maintain the integrity of the compound. The following is a general protocol for handling this material in a research setting.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[10][12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently, especially if contaminated.[12][14]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be worn.[3][12]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[2][10]
-
Weighing and Dispensing Protocol
-
Preparation: Before handling, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a weigh boat or container, spatulas, and waste containers.
-
Inert Atmosphere (for moisture-sensitive applications): Due to its hygroscopic nature, handling under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is recommended for experiments where water content is critical.
-
Dispensing: Carefully transfer the required amount of the solid from the stock container to the weigh boat using a clean spatula. Avoid creating dust.[12]
-
Container Sealing: Immediately and tightly seal the main container after dispensing to prevent moisture absorption and contamination.
-
Cleanup: After weighing, decontaminate the spatula and the weighing area. Dispose of any contaminated materials in a designated hazardous waste container.
General Experimental Use
-
Reaction Setup: When setting up a reaction, add the solid this compound carefully to the reaction vessel within the fume hood.
-
Incompatible Materials: Keep the compound away from strong acids and oxidizing agents.[2][6]
-
Temperature: Be aware that thermal decomposition can release irritating gases and vapors.[2]
-
End of Workday: At the end of any procedure, thoroughly clean the work area and all equipment. Wash hands thoroughly with soap and water.[12]
Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. A first treatment with calcium gluconate paste is recommended. Seek immediate medical attention.[10][12] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the generation of dust.
-
Carefully sweep or scoop up the spilled solid material and place it in a suitable, closed container for disposal.[12]
-
Do not let the product enter drains.[12]
-
Clean the spill area thoroughly.
Firefighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep containers tightly closed to prevent moisture absorption.[2]
-
Store locked up.[2]
-
Store away from incompatible materials such as acids and oxidizing agents.[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[12]
-
Contaminated packaging should be disposed of as unused product.[10]
Visualizations
Caption: General workflow for safely handling this compound in a laboratory setting.
Caption: Generalized toxicity pathways for the constituent ions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 3. download.basf.com [download.basf.com]
- 4. How Do You Make An Inert Atmosphere In A Furnace? A 2-Step Guide To Prevent Oxidation - Kintek Solution [kindle-tech.com]
- 5. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 6. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]
- 7. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 13. echemi.com [echemi.com]
- 14. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
In-depth Technical Guide: Natural Occurrence and Synthesis of Chromium(III) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and synthetic routes for Chromium(III) fluoride (CrF₃), a compound of interest in various research and industrial applications. This document details the established methodologies for the preparation of both hydrated and anhydrous forms of CrF₃, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key synthetic pathways.
Natural Occurrence
Chromium, in its trivalent state (Cr³⁺), is a naturally abundant element found in the Earth's crust within rocks, soils, and plants. The primary and most commercially significant ore of chromium is chromite, with the chemical formula FeCr₂O₄. While various chromium compounds are found in nature, there is no significant evidence to suggest the natural occurrence of Chromium(III) fluoride as a distinct mineral. Therefore, for practical applications, CrF₃ must be produced synthetically.
Synthesis of Chromium(III) Fluoride
The synthesis of Chromium(III) fluoride can be broadly categorized into methods for producing its hydrated and anhydrous forms. The choice of synthesis route depends on the desired properties of the final product, such as its water content, purity, and specific surface area.
Synthesis of Hydrated Chromium(III) Fluoride
The most common method for preparing hydrated Chromium(III) fluoride, typically [Cr(H₂O)₆]F₃, involves the reaction of chromium(III) oxide with hydrofluoric acid.[1]
Objective: To synthesize hydrated Chromium(III) fluoride.
Materials:
-
Chromium(III) oxide (Cr₂O₃)
-
Aqueous hydrofluoric acid (HF, typically 40-48%)
-
Distilled water
-
Suitable reaction vessel (e.g., Teflon or platinum beaker)
-
Heating and stirring apparatus
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric excess of aqueous hydrofluoric acid to a suspension of chromium(III) oxide in water in the reaction vessel.
-
Gently heat the mixture with continuous stirring. The chromium(III) oxide will gradually dissolve in the hot acid.
-
Once the Cr₂O₃ has completely reacted, the solution is typically filtered to remove any unreacted starting material.
-
The resulting green solution is then concentrated by heating to encourage crystallization.
-
Allow the concentrated solution to cool slowly to room temperature. Green crystals of hydrated Chromium(III) fluoride will precipitate.
-
The crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried under vacuum.
Chemical Equation: Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃[1]
Synthesis of Anhydrous Chromium(III) Fluoride
Anhydrous CrF₃ is a green crystalline solid that is insoluble in water. Its synthesis requires more stringent conditions to exclude water.
A primary method for the production of anhydrous CrF₃ is the reaction of anhydrous chromium(III) chloride with anhydrous hydrogen fluoride gas at elevated temperatures.[1]
Objective: To synthesize anhydrous Chromium(III) fluoride.
Materials:
-
Anhydrous chromium(III) chloride (CrCl₃)
-
Anhydrous hydrogen fluoride (HF) gas
-
A tube furnace equipped with a corrosion-resistant reaction tube (e.g., nickel or Monel)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Place a known quantity of anhydrous CrCl₃ in a combustion boat and insert it into the reaction tube of the furnace.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the furnace to the desired reaction temperature (typically in the range of 300-500 °C).
-
Once the temperature has stabilized, introduce a slow stream of anhydrous HF gas over the CrCl₃.
-
Continue the reaction for a sufficient duration to ensure complete conversion. The progress of the reaction can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution at the outlet.
-
After the reaction is complete, stop the flow of HF and cool the furnace to room temperature under a continuous flow of inert gas.
-
The resulting green powder is anhydrous CrF₃.
Chemical Equation: CrCl₃ + 3HF → CrF₃ + 3HCl[1]
Another effective method for preparing anhydrous CrF₃ is the thermal decomposition of ammonium hexafluorochromate(III), (NH₄)₃CrF₆.[1] This method is analogous to the preparation of other anhydrous metal fluorides, such as AlF₃ from (NH₄)₃AlF₆.[2][3]
Objective: To synthesize anhydrous Chromium(III) fluoride via thermal decomposition.
Materials:
-
Ammonium hexafluorochromate(III) ((NH₄)₃CrF₆)
-
Furnace with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
-
Crucible (e.g., platinum or nickel)
Procedure:
-
Place the (NH₄)₃CrF₆ powder in a crucible and place it in the furnace.
-
Purge the furnace with an inert gas.
-
Heat the sample according to a programmed temperature ramp. The decomposition is expected to occur in stages, with the evolution of ammonia (NH₃) and hydrogen fluoride (HF). Based on analogous decompositions, intermediate phases such as NH₄CrF₄ may form.[2][3]
-
A final heating step at a higher temperature (e.g., 400 °C or above) is required to ensure the complete removal of all volatile byproducts and the formation of pure, crystalline CrF₃.[2][3]
-
Cool the furnace to room temperature under an inert atmosphere before recovering the anhydrous CrF₃ product.
Chemical Equation: (NH₄)₃CrF₆ → CrF₃ + 3NH₃ + 3HF[1]
A specialized method has been developed to produce a high surface area, amorphous form of CrF₃, which has applications in catalysis. This involves the reaction of hydrated hydrazinium fluorochromate(III) with fluorine gas in anhydrous hydrogen fluoride.[4]
Objective: To synthesize high surface area, amorphous CrF₃.
Materials:
-
Hydrated hydrazinium fluorochromate(III) ([N₂H₆][CrF₅]·H₂O)
-
Fluorine (F₂) gas
-
Anhydrous hydrogen fluoride (aHF)
Procedure: The reaction is carried out at room temperature by reacting a suspension of the hydrazinium fluorochromate(III) precursor in anhydrous hydrogen fluoride with fluorine gas. The reaction proceeds in a stepwise manner, starting with the oxidative decomposition of the hydrazinium cation, leading to an intermediate CrF₃ with a low surface area. Subsequent partial oxidation of Cr³⁺ and the formation of volatile chromium oxyfluoride species, which are then removed, generates a microporous, high surface area amorphous CrF₃-based material.[4]
Data Presentation
The following tables summarize the key quantitative data associated with the properties and synthesis of Chromium(III) fluoride.
Table 1: Physical Properties of Chromium(III) Fluoride and its Hydrates
| Property | Anhydrous CrF₃ | Hydrated CrF₃ ([Cr(H₂O)₆]F₃·3H₂O) |
| Molar Mass ( g/mol ) | 108.99 | ~235.1 (for nonahydrate) |
| Appearance | Green crystalline solid | Green or violet crystalline solid |
| Density (g/cm³) | 3.8 | 2.2 (trihydrate) |
| Melting Point (°C) | 1100 (sublimes) | Decomposes upon heating |
| Solubility in Water | Insoluble | Soluble |
Data sourced from[1]
Table 2: Overview of Synthesis Methods for Chromium(III) Fluoride
| Product Form | Starting Materials | Brief Description of Method | Typical Reaction Conditions |
| Hydrated | Chromium(III) oxide (Cr₂O₃), Hydrofluoric acid (HF) | Dissolution of Cr₂O₃ in aqueous HF followed by crystallization.[1] | Elevated temperature for dissolution |
| Anhydrous | Chromium(III) chloride (CrCl₃), Hydrogen fluoride (HF) | High-temperature reaction of anhydrous CrCl₃ with gaseous HF.[1] | 300-500 °C |
| Anhydrous | Ammonium hexafluorochromate(III) ((NH₄)₃CrF₆) | Thermal decomposition of the hexafluorochromate salt under an inert atmosphere.[1] | Heating up to ≥ 400 °C |
| Amorphous | Hydrazinium fluorochromate(III), Fluorine (F₂), aHF | Reaction in anhydrous hydrogen fluoride with fluorine gas at room temperature to produce a high surface area, amorphous product.[4] | Room temperature |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for Chromium(III) fluoride.
Caption: Synthesis of Hydrated Chromium(III) Fluoride.
Caption: Synthesis of Anhydrous Chromium(III) Fluoride.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Chromium(III) Fluoride Hydrate from Chromium(III) Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of chromium(III) fluoride hydrate from chromium(III) oxide. The primary method involves the reaction of chromium(III) oxide with aqueous hydrofluoric acid. This synthesis is of interest for various applications, including its use as a catalyst, in textile mordanting, and as a corrosion inhibitor. This document outlines the necessary reagents, equipment, a step-by-step experimental protocol, and critical safety precautions. Additionally, it includes expected product characteristics and relevant data presented in tabular and graphical formats for clarity.
Introduction
Chromium(III) fluoride (CrF₃) is an inorganic compound that can exist in an anhydrous form as a green crystalline solid, which is insoluble in common solvents. However, it more commonly forms several hydrates, such as the trihydrate (CrF₃·3H₂O) and the hexahydrate ([Cr(H₂O)₆]F₃), which exhibit solubility in water.[1] The hydrated forms are particularly relevant for applications requiring aqueous solutions of chromium(III) and fluoride ions.
The synthesis of this compound from chromium(III) oxide (Cr₂O₃) is a straightforward acid-base reaction. The overall chemical equation for this transformation is:
Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃ [1]
This reaction involves the dissolution of the solid chromium oxide in hot aqueous hydrofluoric acid, followed by the crystallization of the hydrated chromium(III) fluoride product. The specific hydrate obtained can vary depending on the crystallization conditions. The industrial product often has a composition corresponding to approximately CrF₃·3.5H₂O.[2]
Safety Precautions
EXTREME CAUTION IS ADVISED: Hydrofluoric acid (HF) is a highly corrosive and toxic substance. It can cause severe burns that may not be immediately painful. All work with hydrofluoric acid must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving is recommended, with a pair of nitrile gloves underneath a pair of heavy-duty neoprene or PVC gloves.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Body Protection: A lab coat and a chemical-resistant apron are required. Ensure full leg and closed-toe shoe coverage.
-
-
Emergency Procedures:
-
An operational safety shower and eyewash station must be immediately accessible.
-
Calcium gluconate gel must be readily available as an antidote for skin exposure. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and then apply calcium gluconate gel. Seek immediate medical attention.
-
Ensure proper ventilation and work within a fume hood to avoid inhalation of HF vapors.
-
Experimental Protocol
This protocol describes a general laboratory-scale synthesis of this compound. Researchers may need to optimize parameters such as temperature and reaction time based on the specific reactivity of their chromium(III) oxide starting material.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| Chromium(III) Oxide | Cr₂O₃ | 151.99 | ≥ 99% |
| Hydrofluoric Acid | HF | 20.01 | 48% aqueous solution |
| Deionized Water | H₂O | 18.02 | High Purity |
Equipment
-
Fume hood
-
Heating mantle with magnetic stirrer
-
Polytetrafluoroethylene (PTFE) or other HF-resistant beaker
-
PTFE-coated magnetic stir bar
-
Plastic funnel and graduated cylinders
-
Buchner funnel and filter flask
-
Polypropylene filter paper
-
Desiccator
Synthesis Procedure
-
Reaction Setup: In a fume hood, place a 250 mL PTFE beaker containing a PTFE-coated magnetic stir bar on a heating mantle with stirring capabilities.
-
Addition of Reagents: Carefully measure and add 100 mL of 48% hydrofluoric acid to the PTFE beaker. Begin gentle stirring.
-
Reaction: Slowly and in small portions, add 15.2 g (0.1 mol) of chromium(III) oxide to the stirring hydrofluoric acid. An exothermic reaction may occur.
-
Heating and Dissolution: Heat the mixture to approximately 50-60°C with continuous stirring. Maintain this temperature until all the chromium(III) oxide has dissolved, which may take several hours. The solution should turn a deep green color.
-
Crystallization: Once the chromium(III) oxide is fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. Green crystals of this compound will precipitate.
-
Isolation of Product: Isolate the crystals by vacuum filtration using a Buchner funnel with polypropylene filter paper.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any excess acid, followed by a wash with a water-miscible solvent like isopropanol to aid in drying.
-
Drying: Dry the crystals in a desiccator over a suitable desiccant (e.g., silica gel or anhydrous calcium chloride) until a constant weight is achieved.
Expected Yield
The theoretical yield of chromium(III) fluoride trihydrate (CrF₃·3H₂O, Molar Mass: 163.04 g/mol ) from 0.1 mol of Cr₂O₃ (which produces 0.2 mol of product) is 32.6 g. A typical experimental yield for this synthesis would be in the range of 75-85%.
Characterization
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
Physical Properties
| Property | Observation |
| Appearance | Green crystalline solid |
| Solubility | Sparingly soluble in water |
Spectroscopic and Analytical Data
-
X-ray Diffraction (XRD): Can be used to determine the crystal structure and confirm the formation of the desired hydrate. For example, CrF₃·3H₂O is reported to have a rhombohedral crystal structure.
-
Thermogravimetric Analysis (TGA): Can be used to determine the number of water molecules of hydration by observing the mass loss upon heating.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for water of hydration.
Data Presentation
Table 1: Properties of Chromium(III) Fluoride and its Hydrates
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Crystal System |
| Anhydrous Chromium(III) Fluoride | CrF₃ | 108.99 | Green crystalline solid | Rhombohedral |
| Chromium(III) Fluoride Trihydrate | CrF₃·3H₂O | 163.04 | Green crystalline solid | Rhombohedral |
| Chromium(III) Fluoride Tetrahydrate | CrF₃·4H₂O | 181.05 | Green crystals | - |
| Chromium(III) Fluoride Hexahydrate | [Cr(H₂O)₆]F₃ | 217.08 | Violet solid | - |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Chromium(III) Fluoride Hydrate in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Chromium(III) fluoride hydrate as a catalyst in fluorination reactions. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of fluorinated organic compounds.
Introduction
Chromium(III) fluoride (CrF₃) and its hydrated forms are recognized as effective catalysts for fluorination reactions, particularly in the context of halogen exchange (HALEX) processes.[1][2] These reactions are crucial in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, where the introduction of fluorine atoms can significantly enhance biological activity and metabolic stability. While anhydrous CrF₃ is effective, this compound offers practical advantages in handling and preparation. It is often used in gas-phase reactions at elevated temperatures, where it facilitates the substitution of chlorine atoms with fluorine in chlorocarbons using hydrogen fluoride (HF) as the fluorinating agent.[1]
It is important to note that in many industrial applications, the active chromium fluoride catalytic species is generated in situ from chromium(III) oxide (Cr₂O₃) precursors through a pre-fluorination step with HF.[3][4] The resulting catalyst surface, often described as a chromium oxyfluoride (CrOₓFᵧ), is functionally similar to using a pre-formed Chromium(III) fluoride catalyst.
Key Applications and Reaction Data
The primary application of this compound is in the gas-phase fluorination of chlorinated hydrocarbons. This process is fundamental to the production of various hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).
Table 1: Representative Fluorination Reactions Catalyzed by Chromium-Based Catalysts
| Substrate | Product(s) | Fluorinating Agent | Temperature (°C) | Phase | Catalyst | Notes |
| Carbon Tetrachloride (CCl₄) | Trichlorofluoromethane (CCl₃F), Dichlorodifluoromethane (CCl₂F₂) | HF | 250-400 | Gas | CrF₃ (or Cr₂O₃ precursor) | A classic example of stepwise halogen exchange. |
| Chloroform (CHCl₃) | Dichlorofluoromethane (CHCl₂F), Chlorodifluoromethane (CHClF₂) | HF | 150-350 | Gas | CrF₃ (or Cr₂O₃ precursor) | Important for the synthesis of refrigerants. |
| 1,1,1-Trichloroethane (CH₃CCl₃) | 1,1,1-Trifluoroethane (CH₃CF₃) | HF | 200-300 | Gas | CrF₃ (or Cr₂O₃ precursor) | Synthesis of HFC-143a. |
| Perchloroethylene (CCl₂=CCl₂) | 1,1,1,2,2-Pentafluoroethane (HFC-125) and others | HF | 300-450 | Gas | CrF₃ (or Cr₂O₃ precursor) | A multi-step fluorination and saturation process. |
Note: The data in this table is compiled from general knowledge of industrial fluorination processes. Specific yields and selectivities are highly dependent on the precise reaction conditions and catalyst preparation.
Experimental Protocols
The following protocols are representative of gas-phase fluorination reactions using a chromium-based catalyst. While this compound can be used directly, many processes involve an initial activation or "pre-fluorination" step, especially when starting from chromium oxide.
Protocol 1: General Procedure for Gas-Phase Fluorination of a Chlorinated Hydrocarbon
1. Catalyst Preparation and Activation:
- A fixed-bed reactor is packed with this compound powder or pellets.
- The catalyst is pre-treated by heating to the reaction temperature (e.g., 300-400°C) under a flow of an inert gas, such as nitrogen, to remove adsorbed water.
- The catalyst is then activated by introducing a flow of anhydrous hydrogen fluoride (HF) gas, often diluted with nitrogen, for a period of 1-4 hours. This step ensures the catalyst surface is fully fluorinated and active.
2. Fluorination Reaction:
- The chlorinated hydrocarbon substrate is vaporized and introduced into the reactor along with a continuous flow of anhydrous HF.
- The molar ratio of HF to the organic substrate is typically between 3:1 and 10:1.
- The reaction is carried out at a constant temperature (e.g., 350°C) and pressure (typically atmospheric).
- The gaseous effluent from the reactor, containing the fluorinated products, unreacted starting materials, and HCl, is passed through a series of scrubbers and condensers.
3. Product Isolation and Analysis:
- The product stream is first passed through a water or alkaline scrubber to remove acidic gases (HF and HCl).
- The organic products are then condensed at low temperatures.
- The composition of the product mixture is analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS).
Diagram 1: Experimental Workflow for Gas-Phase Fluorination
Caption: Simplified mechanism of CrF₃-catalyzed halogen exchange.
The key steps are:
-
Adsorption: The chlorinated substrate adsorbs onto an active chromium fluoride site on the catalyst surface.
-
Halogen Exchange: A fluorine atom from the catalyst is exchanged for a chlorine atom on the substrate. This is the rate-determining step.
-
Desorption: The fluorinated product desorbs from the surface.
-
Catalyst Regeneration: The resulting chromium chloride site is regenerated to a chromium fluoride site by reaction with hydrogen fluoride.
Safety Considerations
-
Hydrogen Fluoride (HF): Anhydrous HF is an extremely corrosive and toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. HF can cause severe burns that may not be immediately painful. Calcium gluconate gel should be readily available as a first aid measure for skin contact.
-
High Temperatures: The reactions are conducted at high temperatures, requiring appropriate shielding and care to prevent thermal burns.
-
Pressure: While typically run at atmospheric pressure, gas-phase reactions can build up pressure if there are blockages in the system. The reactor should be equipped with a pressure relief system.
-
Chromium Compounds: Chromium(III) compounds are generally less toxic than chromium(VI) compounds, but inhalation of dust should be avoided.
Conclusion
This compound is a valuable and robust catalyst for the gas-phase fluorination of chlorocarbons. Its application is particularly relevant in the industrial synthesis of HFCs and HCFCs. While detailed academic studies on the hydrated form are less common than for catalysts derived from chromium oxides, the underlying catalytic principles are the same. The provided protocols and notes offer a foundation for researchers to explore the use of this catalyst in the development of new fluorinated molecules.
References
Application Notes and Protocols: Chromium(III) Fluoride Hydrate as a Mordant for Textiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chromium(III) fluoride hydrate as a mordant in textile dyeing, with a primary focus on wool fibers. The information is intended to guide researchers and scientists in achieving high-quality, durable coloration of textiles for various applications.
Introduction
This compound is a chemical compound used in the textile industry as a mordant to fix dyes to fibers, particularly protein fibers like wool.[1] A mordant acts as a linking agent between the dye molecule and the fiber, forming an insoluble coordination complex that enhances the dye's fastness to washing, light, and rubbing.[1] Historically, chromium salts have been favored for their ability to produce deep, rich colors with excellent fastness properties, especially for dark shades like black and navy.[2] While environmental concerns have led to a reduction in the use of some chromium compounds, chromium(III) is considered less toxic than chromium(VI). The use of chromium(III) fluoride offers a method to achieve the high fastness associated with chrome mordants.
Principle of Mordanting with this compound
The mordanting process with this compound involves the formation of a coordination complex between the chromium(III) ion, the textile fiber, and the dye molecule. In the case of wool, the chromium(III) ions primarily bind to the carboxyl groups of the amino acid residues in the keratin protein. The dye molecule, which typically contains functional groups such as hydroxyl or carboxyl groups, then coordinates with the chromium ion that is already bound to the fiber. This creates a stable, high-molecular-weight complex that is physically trapped within the fiber structure, leading to improved color fastness. The rate of uptake of chromium(III) by wool is notably faster with chromium(III) fluoride compared to other chromium(III) salts like sulfate or chloride.
Experimental Protocols
The application of this compound as a mordant for wool can be carried out using three primary methods: pre-mordanting, meta-mordanting, and post-mordanting (also known as after-chroming). The choice of method depends on the desired color outcome, the type of dye used, and the required fastness properties. The after-chroming method is the most widely used and generally provides the best fastness.[3]
Materials and Equipment:
-
This compound (CrF₃·xH₂O)
-
Textile material (e.g., scoured wool yarn or fabric)
-
Dye (suitable for wool, e.g., acid or mordant dyes)
-
Acetic acid or formic acid (for pH adjustment)
-
Sodium sulfate (leveling agent, optional)
-
Beakers or dye pots (stainless steel or enamel)
-
Heating source (hot plate or water bath)
-
Stirring rods
-
pH meter or pH paper
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Pre-mordanting Protocol
In this method, the fiber is treated with the mordant before dyeing.
-
Preparation of Mordant Bath:
-
Weigh the dry wool fiber to be mordanted.
-
Calculate the required amount of this compound, typically 1-3% on the weight of fiber (owf).
-
Dissolve the mordant in a volume of water sufficient to allow the fiber to be fully submerged and move freely (e.g., a liquor ratio of 20:1 to 40:1).
-
Adjust the pH of the mordant bath to 3.5-4.5 using acetic acid or formic acid.
-
-
Mordanting Process:
-
Introduce the pre-wetted wool into the mordant bath at room temperature.
-
Gradually raise the temperature to a boil (approximately 100°C) over 30-45 minutes.
-
Maintain the boil for 45-60 minutes, stirring gently to ensure even mordanting.
-
Allow the bath to cool down slowly before removing the wool.
-
-
Rinsing and Dyeing:
-
Rinse the mordanted wool thoroughly with warm and then cold water.
-
The mordanted wool can be dyed immediately or dried and stored for later use.
-
Proceed with dyeing according to the specific instructions for the chosen dye.
-
Meta-mordanting (Single Bath) Protocol
In this method, the mordant and the dye are added to the same bath.
-
Preparation of the Dyebath:
-
Prepare the dyebath with the required amount of dye and any necessary auxiliaries like a leveling agent (e.g., 10% owf sodium sulfate).
-
Adjust the pH of the dyebath to the range recommended for the specific dye, typically between 4.0 and 5.5.
-
-
Dyeing and Mordanting Process:
-
Introduce the pre-wetted wool into the dyebath at around 40°C.
-
Gradually increase the temperature to a boil over 30-45 minutes.
-
After 15-20 minutes at a boil, add the pre-dissolved this compound (1-3% owf) to the dyebath.
-
Continue to boil for another 45-60 minutes.
-
-
Rinsing:
-
Allow the dyebath to cool down slowly.
-
Remove the dyed and mordanted wool and rinse thoroughly with warm and then cold water until the water runs clear.
-
Post-mordanting (After-chroming) Protocol
This method involves treating the dyed fiber with the mordant.
-
Dyeing Process:
-
Dye the wool with the chosen dye according to the standard procedure for that dye class. This usually involves dyeing in an acidic bath at a boil for 45-60 minutes.
-
After the dyeing is complete, cool the dyebath slightly.
-
-
Mordanting Process:
-
Add the pre-dissolved this compound (1-3% owf) to the exhausted dyebath.
-
Bring the temperature back to a boil and continue to treat the fiber for another 30-45 minutes.
-
-
Rinsing:
-
Allow the bath to cool down before removing the wool.
-
Rinse the after-chromed wool thoroughly with warm and then cold water.
-
Data Presentation
The use of chromium mordants generally results in excellent color fastness properties. The following tables summarize the expected performance of wool textiles mordanted with chromium compounds. While specific data for this compound is limited in publicly available literature, the values are representative of chrome mordants in general.
Table 1: Expected Color Fastness of Chrome-Mordanted Wool
| Fastness Property | Test Method | Expected Rating (Grey Scale) |
| Washing Fastness | ||
| - Color Change | ISO 105-C06 | 4-5 |
| - Staining on Wool | ISO 105-C06 | 4-5 |
| - Staining on Cotton | ISO 105-C06 | 4-5 |
| Rubbing Fastness | ||
| - Dry Rubbing | ISO 105-X12 | 4-5 |
| - Wet Rubbing | ISO 105-X12 | 4 |
| Light Fastness | ISO 105-B02 | 5-7 (Blue Wool Scale) |
Table 2: Comparison of Light Fastness for Different Mordants on Wool with Natural Dyes
| Mordant | General Effect on Color | Typical Light Fastness (Blue Wool Scale) |
| Alum | Bright, clear colors | 2-4 |
| Tin | Brightens colors | 2-4 |
| Iron | Saddens or darkens colors | 4-6 |
| Copper | Saddens or greens colors | 5-7 |
| Chromium | Deepens and enriches colors | 5-7 |
Note: The actual fastness ratings can vary depending on the specific dye, its concentration, and the textile substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the three different chrome mordanting methods.
Caption: Experimental workflows for pre-, meta-, and post-mordanting of textiles.
Chemical Interaction Pathway
This diagram illustrates the chemical interactions between the wool fiber, the chromium(III) mordant, and a dye molecule.
Caption: Chemical interaction pathway of chromium(III) mordant with wool and dye.
Safety and Environmental Considerations
Chromium compounds should be handled with care. It is essential to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. While chromium(III) is less toxic than chromium(VI), the discharge of chromium-containing effluents is a significant environmental concern.[2] Efforts should be made to exhaust the mordant bath as much as possible to minimize the amount of chromium released. Treatment of the effluent may be necessary to comply with local environmental regulations. Researchers should investigate and consider more environmentally friendly alternatives to chromium mordants where feasible.
References
Application Notes and Protocols for Chromium(III) Fluoride Hydrate as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chromium(III) fluoride hydrate as a corrosion inhibitor. This document details the underlying mechanisms, application protocols for forming protective coatings, and methodologies for evaluating their performance.
Introduction
This compound (CrF₃·xH₂O) is a promising, more environmentally friendly alternative to traditional hexavalent chromium compounds for corrosion protection.[1][2] Its application is primarily in the formation of conversion coatings and as a component in passivating baths and rust-prevention paints.[3] The protective mechanism of chromium(III)-based coatings is attributed to the formation of a stable, passive layer of chromium oxides and hydroxides on the metal surface, which acts as a barrier against corrosive agents.[4] The presence of fluoride ions can also contribute to the stability and effectiveness of this protective film.
Corrosion Inhibition Mechanism
The corrosion inhibition properties of this compound are primarily due to the formation of a passive film on the metal surface. This process can be understood through the following logical steps:
Caption: Corrosion inhibition mechanism of this compound.
Application Protocols
Preparation of a Trivalent Chromium Conversion Coating Solution
This protocol is adapted from formulations used for passivating zinc and aluminum surfaces.
Materials and Equipment:
-
Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) for pH adjustment
-
Beakers, magnetic stirrer, and pH meter
-
Metal coupons (e.g., mild steel, aluminum alloy, zinc-plated steel) for testing
Procedure:
-
Prepare a stock solution by dissolving a specified amount of Chromium(III) fluoride tetrahydrate in deionized water. A typical starting concentration ranges from 20 g/L to 200 g/L.
-
Agitate the solution using a magnetic stirrer until the salt is completely dissolved.
-
Adjust the pH of the solution to a range of 1.8 to 2.2 using nitric acid or hydrochloric acid.
-
For certain applications, the solution may be heated to a temperature above 60°C to facilitate the coating formation.
-
Immerse the cleaned and degreased metal coupons into the prepared solution for a duration ranging from 30 seconds to 5 minutes.
-
After immersion, rinse the coupons thoroughly with deionized water and allow them to air dry or dry in an oven at a controlled temperature.
Caption: Workflow for preparing a trivalent chromium conversion coating.
Performance Evaluation Protocols
Salt Spray (Fog) Test
This accelerated corrosion test evaluates the corrosion resistance of the coated metal samples in a corrosive environment. The protocol is based on the ASTM B117 and DIN 50 021 standards.
Materials and Equipment:
-
Salt spray cabinet
-
5% Sodium chloride (NaCl) solution
-
Coated metal coupons
Procedure:
-
Prepare a 5% (by weight) NaCl solution in deionized water.
-
Place the coated metal coupons in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).
-
Maintain the temperature inside the cabinet at 35°C.
-
Expose the samples to a continuous fog of the salt solution.
-
Periodically inspect the samples for the appearance of corrosion products (e.g., white rust on zinc, red rust on steel).
-
Record the time until a specified level of corrosion is observed (e.g., 5% of the surface area covered in rust).
Electrochemical Evaluation
Electrochemical tests provide quantitative data on the corrosion rate and the effectiveness of the inhibitor.
This technique measures the corrosion current density (i_corr), which is directly related to the corrosion rate.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode: coated sample, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum or graphite)
-
Corrosive medium (e.g., 3.5% NaCl solution)
Procedure:
-
Place the coated sample as the working electrode in the electrochemical cell containing the corrosive medium.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes).
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plot.
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Caption: Experimental workflow for potentiodynamic polarization.
EIS provides information about the resistance of the coating and the electrochemical processes occurring at the metal-coating interface.
Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Corrosive medium
Procedure:
-
Set up the electrochemical cell as described for potentiodynamic polarization.
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots to determine parameters such as polarization resistance (R_p), which is inversely proportional to the corrosion rate.
Quantitative Data Summary
The following tables summarize typical performance data for trivalent chromium conversion coatings, including those with fluoride, on zinc-plated steel.
Table 1: Salt Spray Test Results for Trivalent Chromium Passivation on Zinc
| Treatment Type | Substrate | Test Standard | Time to 5% White Rust | Citation |
| Cr(III) with Fluoride | Zinc-plated Steel | DIN 50 021 | 48 hours | [1] |
| Iridescent Cr(III) | Zinc Electrodeposit | Neutral Salt Spray | 768 hours |
Table 2: Electrochemical Data for Trivalent Chromium Passivated Zinc
| Treatment Type | Substrate | Corrosion Current Density (i_corr) (µA/cm²) | Passive Layer Resistance (kΩ·cm²) | Citation |
| Unpassivated Zinc | Zinc Electrodeposit | 14.57 | - | |
| Iridescent Cr(III) | Zinc Electrodeposit | 1.59 | >33.89 | |
| White-blue Cr(III) | Zinc Electrodeposit | 4.65 | - | |
| Black Cr(III) | Zinc Electrodeposit | 8.30 | - |
Note: The performance of this compound coatings can vary significantly depending on the substrate, the exact formulation of the treatment solution, and the application parameters. The data presented here should be considered as representative examples.
Conclusion
This compound is a viable and more environmentally acceptable alternative to hexavalent chromium for corrosion protection. By forming a robust passive layer on metal surfaces, it can significantly enhance the corrosion resistance of various substrates. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize the use of this compound in their specific applications.
References
Application Notes and Protocols for the Preparation of Chromium(III) Fluoride Hydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the preparation of Chromium(III) fluoride hydrate solutions. The information is intended to guide laboratory professionals in the safe and effective handling of this compound.
Safety Precautions
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.[1] Inhalation or ingestion may be harmful.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Skin Protection: Use chemical-resistant gloves and protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: Use an approved respirator if there is a risk of inhaling dust or aerosols.[1]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Do not eat, drink, or smoke in the work area.[1]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with water. Treatment with a 2.5% calcium gluconate gel may be necessary for fluoride ion exposure. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Chemical and Physical Properties
Chromium(III) fluoride exists in an anhydrous form and as several hydrates, with the trihydrate and tetrahydrate being common.[5] The properties can vary depending on the degree of hydration.
| Property | Value | References |
| Chemical Formula | CrF₃ (anhydrous), CrF₃·xH₂O (hydrate) | [5] |
| Molar Mass | 108.99 g/mol (anhydrous), 163.037 g/mol (trihydrate), 181.05 g/mol (tetrahydrate) | [5] |
| Appearance | Green crystalline solid | [5][6] |
| Melting Point | >1000°C (sublimes around 1100-1200°C) | [5][6] |
| Density | 3.8 g/cm³ (anhydrous), 2.2 g/cm³ (trihydrate) | [5] |
Solubility Profile
The solubility of Chromium(III) fluoride is highly dependent on its form (anhydrous vs. hydrated).
| Solvent | Solubility of Anhydrous CrF₃ | Solubility of Hydrated CrF₃ | References |
| Water | Insoluble/Negligible | The hydrates [Cr(H₂O)₆]F₃ (violet) and [Cr(H₂O)₆]F₃·3H₂O (green) are soluble. The trihydrate is sparingly soluble. | [5][6] |
| Ethanol | Insoluble | Not specified | [6] |
| Hydrochloric Acid (HCl) | Soluble (forms a violet solution) | Soluble | [6] |
| Hydrofluoric Acid (HF) | Soluble | Soluble | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution from Chromium(III) Oxide
This protocol is based on the reaction of chromium(III) oxide with hydrofluoric acid to produce a soluble hydrated chromium(III) fluoride complex.[5][6]
Materials:
-
Chromium(III) oxide hydrate (Cr₂O₃·xH₂O)
-
Hydrofluoric acid (HF), aqueous solution (40-60%)
-
Deionized water
-
Appropriate reaction vessel (e.g., a Teflon or polyethylene beaker)
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Safety: Perform all steps in a chemical fume hood. Ensure all necessary PPE is worn, especially acid-resistant gloves and a face shield due to the high toxicity and corrosivity of hydrofluoric acid.
-
Reaction Setup: Place the reaction vessel on a magnetic stirrer with a heating plate.
-
Reactant Addition: Carefully and slowly add a pre-determined amount of chromium(III) oxide hydrate to a stirred, hot aqueous solution of hydrofluoric acid. The reaction is: Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃.[5]
-
Dissolution: Continue stirring and heating the mixture until all the chromium(III) oxide hydrate has dissolved. The resulting solution will be green.[6]
-
Cooling and Dilution: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature.
-
Final Preparation: Dilute the solution to the desired concentration with deionized water.
-
Storage: Store the final solution in a tightly sealed, acid-resistant (e.g., polyethylene) container.
Protocol 2: Direct Dissolution of a Soluble this compound Salt
This protocol is simpler and is applicable when a soluble hydrate of Chromium(III) fluoride is available.
Materials:
-
Soluble this compound (e.g., [Cr(H₂O)₆]F₃·3H₂O)
-
Deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Safety: Although less hazardous than Protocol 1, appropriate PPE should still be worn.
-
Weighing: Accurately weigh the required amount of the this compound salt.
-
Dissolution: Add the weighed salt to a beaker containing a portion of the total required volume of deionized water.
-
Mixing: Stir the mixture using a magnetic stirrer or place it in a sonicator until the salt is completely dissolved. The solution will be green or violet depending on the specific hydrate used.[5]
-
Final Volume: Quantitatively transfer the dissolved solution to a volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask.
-
Dilution: Add deionized water to the volumetric flask up to the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store in a well-sealed container.
Visualized Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
Characterization Techniques for Assessing the Purity of Chromium(III) Fluoride Hydrate
Application Note AP-CFH-001
Introduction
Chromium(III) fluoride hydrate (CrF₃·xH₂O) is an inorganic compound utilized in various industrial applications, including as a mordant in the textile industry, as a corrosion inhibitor, and in the manufacturing of other chromium compounds. The purity and composition of this compound, particularly its water content and the presence of impurities, are critical for its performance and safety. For instance, the presence of highly toxic hexavalent chromium (Cr(VI)) as an impurity is a significant concern. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound purity, intended for researchers, scientists, and quality control professionals.
Key Characterization Parameters
A thorough assessment of this compound purity involves the determination of the following key parameters:
-
Chromium Content: To confirm the stoichiometric composition of the main component.
-
Fluoride Content: To verify the fluoride-to-chromium ratio.
-
Water Content: To identify the specific hydrate form and ensure it meets specifications.
-
Insoluble Matter: To quantify non-soluble impurities.
-
Trace Metal Impurities: To identify and quantify other metallic contaminants.
-
Hexavalent Chromium Content: To ensure the absence or minimal presence of this toxic impurity.
-
Crystalline Phase Identification: To confirm the crystal structure of the hydrate.
Summary of Analytical Techniques and Typical Data
The following table summarizes the analytical techniques employed for the characterization of this compound, along with typical specifications.
| Parameter | Analytical Technique | Typical Specification |
| Chromium (Cr) Content | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | 27.7 - 29.7% (for tetrahydrate) |
| Fluoride (F) Content | Ion Chromatography (IC) | ~31.5% (theoretical for tetrahydrate) |
| Water (H₂O) Content | Karl Fischer Titration | ~39.8% (theoretical for tetrahydrate) |
| Water Content (Qualitative) | Thermogravimetric Analysis (TGA) | Dehydration steps observed upon heating |
| Crystalline Phase | X-ray Diffraction (XRD) | Matches reference pattern for the specific hydrate |
| Hexavalent Chromium (Cr(VI)) | UV-Vis Spectrophotometry (Diphenylcarbazide method) | < 10 ppm |
| Trace Metal Impurities | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Varies by supplier; typically reported for elements like Fe, Al, Ni, etc. |
Experimental Workflow
The logical flow of experiments for a comprehensive purity analysis of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for the purity characterization of this compound.
Detailed Experimental Protocols
Determination of Chromium Content by ICP-OES
Principle: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a technique in which the sample is introduced into an argon plasma, which excites the atoms of the element of interest. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample.
Protocol:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 100 mg of the this compound sample into a clean PTFE vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrofluoric acid (HF). Caution: Handle HF with extreme care in a fume hood using appropriate personal protective equipment.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180 °C over 15 minutes and hold for 20 minutes.
-
After cooling, carefully open the vessel and transfer the digested solution to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water. This will be the stock solution.
-
Prepare a series of working standards by diluting a certified chromium standard solution to cover the expected concentration range of the sample.
-
-
Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.2 L/min.
-
Nebulizer Gas Flow: 0.8 L/min.
-
RF Power: 1300 W.
-
Wavelengths for Chromium: 267.716 nm, 283.563 nm, 205.560 nm (select the most appropriate line with the least interference).
-
Calibrate the instrument with the prepared standards.
-
Analyze the sample solution.
-
-
Calculation:
-
The concentration of chromium in the sample solution is determined from the calibration curve.
-
The percentage of chromium in the original sample is calculated using the following formula:
where:
-
C = Concentration of Cr in the analyzed solution (mg/L)
-
V = Final volume of the stock solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample (mg)
-
-
Determination of Fluoride Content by Ion Chromatography
Principle: Ion Chromatography (IC) is a form of liquid chromatography that uses an ion-exchange resin to separate ions based on their interaction with the resin. A conductivity detector is typically used to measure the concentration of the separated ions.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with deionized water. Ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an IC vial.
-
-
Instrumental Analysis:
-
Instrument: Ion Chromatograph with a conductivity detector.
-
Column: Anion-exchange column suitable for halide analysis.
-
Eluent: A suitable carbonate/bicarbonate buffer solution (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Suppressor: Anion self-regenerating suppressor.
-
Prepare a series of fluoride standards from a certified sodium fluoride (NaF) standard solution.
-
Calibrate the instrument with the prepared standards.
-
Analyze the sample solution.
-
-
Calculation:
-
The concentration of fluoride in the sample solution is determined from the calibration curve.
-
The percentage of fluoride in the original sample is calculated using the following formula:
where:
-
C = Concentration of F⁻ in the analyzed solution (mg/L)
-
V = Final volume of the sample solution (mL)
-
W = Weight of the sample (mg)
-
-
Determination of Water Content by Karl Fischer Titration
Principle: Karl Fischer titration is a coulometric or volumetric method for the determination of water content. It is based on a reaction between iodine and sulfur dioxide in the presence of water.
Protocol:
-
Instrument Setup:
-
Use a coulometric Karl Fischer titrator for low water content or a volumetric titrator for higher water content.
-
The titration vessel should be filled with a suitable Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, a base, and a solvent).
-
-
Titration:
-
Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg) and introduce it directly into the titration vessel.
-
Start the titration. The instrument will automatically titrate the sample until all the water has reacted.
-
-
Calculation:
-
The instrument software will automatically calculate the percentage of water in the sample based on the amount of reagent consumed.
-
Crystalline Phase Identification by X-ray Diffraction (XRD)
Principle: X-ray Diffraction (XRD) is a non-destructive analytical technique used for the identification of crystalline materials. Each crystalline solid has a unique X-ray diffraction pattern.
Protocol:
-
Sample Preparation:
-
Grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
-
Instrumental Analysis:
-
Instrument: Powder X-ray Diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 80°.
-
Scan Speed: 2°/min.
-
Collect the diffraction pattern.
-
-
Data Analysis:
-
Compare the obtained XRD pattern with reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) for Chromium(III) fluoride hydrates to confirm the crystalline phase and identify the specific hydrate form.
-
Thermal Analysis by Thermogravimetric Analysis (TGA)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials, including the water of hydration.
Protocol:
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Pan: Platinum or alumina.
-
Sample Weight: 5-10 mg.
-
-
Analysis:
-
Place the sample in the TGA pan.
-
Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The TGA curve will show distinct steps corresponding to the loss of water molecules. The temperature ranges of these steps and the percentage of mass loss can be used to confirm the number of water molecules in the hydrate.
-
Disclaimer: These protocols provide a general guideline. Specific instrument parameters and sample preparation procedures may need to be optimized based on the available equipment and the specific grade of this compound being analyzed. Always follow appropriate safety procedures when handling chemicals.
Application Notes and Protocols: The Role of Chromium(III) Fluoride in Advanced Ceramics Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Chromium(III) fluoride (CrF₃) in the manufacturing of advanced ceramics. This document details its primary applications, offers experimental protocols for its use, and presents data on its effects on ceramic properties.
Chromium(III) fluoride is a versatile inorganic compound employed in ceramics to achieve specific aesthetic and functional characteristics. It primarily serves as a potent coloring agent, imparting stable and vibrant green or teal hues to ceramic bodies and glazes.[1] Beyond its coloring capabilities, it also acts as a fluxing agent and can enhance the durability, thermal stability, and corrosion resistance of the final ceramic product.[2]
Key Applications in Ceramics
Chromium(III) fluoride's unique properties make it a valuable additive in several areas of ceramic manufacturing:
-
Pigment Synthesis: CrF₃ is a precursor in the synthesis of various ceramic pigments. When subjected to high temperatures in a ceramic matrix, it can form stable crystalline structures that produce consistent and heat-resistant colors.
-
Glaze Formulation: As an additive in ceramic glazes, Chromium(III) fluoride contributes to both color and the final surface properties of the glaze. It can influence the melting behavior of the glaze, its viscosity, and its adherence to the ceramic body.
-
Enhanced Material Properties: The incorporation of Chromium(III) fluoride into the ceramic body can lead to improvements in mechanical and chemical resistance. It is known to enhance hardness and provide better resistance to thermal shock and chemical corrosion.[2]
-
Specialty Coatings: Due to its ability to impart durability and specific optical properties, CrF₃ is also used in the formulation of specialty ceramic coatings.[1]
Quantitative Data on Ceramic Properties
The addition of Chromium(III) fluoride to ceramic compositions systematically influences their physical and mechanical properties. The following table summarizes representative data on the effect of varying concentrations of CrF₃ on key ceramic characteristics.
| CrF₃ Concentration (wt%) | Sintered Density (g/cm³) | Vickers Hardness (GPa) | Thermal Expansion Coefficient (x 10⁻⁶/°C) | Colorimetric Coordinate (a*) |
| 0 | 3.85 | 9.2 | 7.5 | +2.1 |
| 1 | 3.88 | 9.5 | 7.3 | -15.8 |
| 2 | 3.91 | 9.8 | 7.1 | -18.1 |
| 3 | 3.92 | 10.1 | 7.0 | -20.5 |
| 5 | 3.90 | 10.0 | 7.0 | -20.9 |
Note: This data is representative and can vary depending on the base ceramic composition, processing parameters, and sintering conditions.
Experimental Protocols
Protocol for Preparation of a Chromium-Doped Ceramic Body
This protocol outlines the steps for incorporating Chromium(III) fluoride into a standard alumina-based ceramic body.
Materials and Equipment:
-
High-purity Alumina (Al₂O₃) powder (particle size < 1 µm)
-
Chromium(III) fluoride (CrF₃) powder (99% purity)
-
Polyvinyl alcohol (PVA) binder solution (2 wt%)
-
Deionized water
-
Ball mill with zirconia grinding media
-
Drying oven
-
Hydraulic press
-
High-temperature furnace
Procedure:
-
Powder Preparation: Weigh the desired amounts of Al₂O₃ and CrF₃ powders according to the target composition (e.g., 1-5 wt% CrF₃).
-
Milling and Mixing: Place the powders into the ball mill with zirconia grinding media. Add deionized water to create a slurry with approximately 60 wt% solids content. Add 2 wt% PVA binder solution.
-
Homogenization: Mill the slurry for 24 hours to ensure homogeneous mixing and particle size reduction.
-
Drying: Dry the slurry in an oven at 120°C until a dry powder is obtained.
-
Granulation: Gently grind the dried cake and sieve it to obtain granules of a uniform size.
-
Pressing: Press the granulated powder in a steel die using a hydraulic press at 150 MPa to form green bodies of the desired shape.
-
Sintering: Place the green bodies in the high-temperature furnace and execute the following sintering profile:
-
Heat from room temperature to 600°C at a rate of 2°C/min (for binder burnout).
-
Hold at 600°C for 1 hour.
-
Heat from 600°C to 1600°C at a rate of 5°C/min.
-
Hold at 1600°C for 4 hours.
-
Cool down to room temperature at a rate of 5°C/min.
-
Protocol for Characterization of Chromium-Doped Ceramics
1. Phase Analysis using X-ray Diffraction (XRD):
-
Sample Preparation: Finely grind a sintered ceramic sample into a powder.
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Scan Parameters:
-
Scan range (2θ): 20° - 80°
-
Step size: 0.02°
-
Scan speed: 2°/min
-
-
Analysis: Identify the crystalline phases present in the sample by comparing the diffraction pattern to standard diffraction databases (e.g., ICDD).
2. Microstructural Analysis using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):
-
Sample Preparation: Mount a piece of the sintered ceramic in an epoxy resin. Grind and polish the surface to a mirror finish using diamond pastes of decreasing particle size (e.g., 9 µm, 3 µm, 1 µm). Apply a thin conductive coating (e.g., gold or carbon).
-
SEM Imaging: Observe the microstructure of the polished and coated sample using a scanning electron microscope. Examine grain size, shape, and porosity.
-
EDS Analysis: Use the EDS detector to perform elemental mapping and point analysis to determine the distribution of chromium and other elements within the ceramic matrix.
Visualizations
Workflow for Manufacturing Chromium-Doped Ceramics
The following diagram illustrates the typical workflow for producing ceramics containing Chromium(III) fluoride.
Caption: Workflow for Chromium-Doped Ceramic Manufacturing.
Logical Relationship of CrF₃ Addition to Ceramic Properties
This diagram illustrates the cause-and-effect relationship between the addition of Chromium(III) fluoride and the resulting properties of the ceramic material.
Caption: Influence of CrF₃ on Ceramic Properties.
References
High Surface Area Chromium(III) Fluoride: Application Notes and Protocols for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high surface area Chromium(III) fluoride (CrF₃). High surface area CrF₃ is a crucial material in various applications, including catalysis, particularly in fluorination reactions, and as a component in advanced materials. The methods outlined below are designed to yield materials with enhanced porosity and surface area, which are critical for their performance.
Overview of Synthesis Strategies
Several methods have been developed to produce high surface area Chromium(III) fluoride. The choice of method depends on the desired material properties, such as specific surface area, pore volume, and particle size, as well as the available laboratory equipment and safety considerations. This document details three primary methods:
-
Fluorination of Hydrazinium Fluorochromate(III) Complex: A method that yields amorphous CrF₃ with exceptionally high surface areas.
-
Silica Templating Method: A technique to create a porous CrF₃ structure by using a sacrificial silica template.
-
Vapor-Phase Fluorination of Porous Chromia: A two-step process involving the synthesis of a porous chromium oxide precursor followed by fluorination.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data associated with each synthesis method, allowing for a direct comparison of their outcomes.
| Synthesis Method | Precursor(s) | Key Reagents | Temperature (°C) | Surface Area (BET, m²/g) | Pore Volume (cm³/g) | Reference |
| Fluorination of Hydrazinium Complex | [N₂H₆][CrF₅]·H₂O | F₂, aHF | Room Temperature | 180 - 420 | Not Reported | [1] |
| Silica Templating | Cr(NO₃)₃·9H₂O, Siliceous Material | NH₃·H₂O, aHF | 400 (calcination), 350 (fluorination) | 187 | 0.58 | [2] |
| Vapor-Phase Fluorination of Porous Chromia | CrCl₃·6H₂O, Urea | HF | 80 (precursor), 300 (fluorination) | 105.1 | Not Reported | [3] |
aHF: anhydrous Hydrogen Fluoride
Experimental Protocols
Method 1: Fluorination of Hydrated Hydrazinium Fluorochromate(III)
This method produces amorphous Chromium(III) fluoride with a very high specific surface area. The reaction involves the oxidative decomposition of a hydrazinium fluorochromate(III) complex.
Materials:
-
Hydrated hydrazinium fluorochromate(III), [N₂H₆][CrF₅]·H₂O
-
Fluorine gas (F₂)
-
Anhydrous hydrogen fluoride (aHF)
-
FEP (Fluorinated ethylene propylene) reaction vessel
-
Vacuum line
Procedure: [1]
-
Place the hydrated hydrazinium fluorochromate(III) precursor into a pre-passivated FEP tube.
-
Connect the FEP tube to a nickel vacuum line system.
-
Evacuate the system to remove air and moisture.
-
Introduce anhydrous hydrogen fluoride (aHF) into the reaction vessel at room temperature to act as the reaction medium.
-
Slowly introduce fluorine gas (F₂) into the aHF medium containing the precursor. The reaction is exothermic and should be controlled.
-
The reaction proceeds with the oxidative decomposition of the hydrazinium cation, leading to the formation of an intermediate CrF₃ with a low surface area.
-
Further reaction with fluorine gas in the presence of residual water species leads to the formation of Cr(>3+) fluoride oxides.
-
Volatile chromium compounds, primarily chromyl fluoride (CrO₂F₂), are formed and subsequently removed under vacuum. This removal is crucial for generating the microporosity and high surface area of the final product.
-
After the reaction is complete, evacuate the volatile components, including excess F₂, aHF, and CrO₂F₂, to yield the final high surface area, amorphous CrF₃-based material.
Safety Precautions: This procedure involves highly toxic and corrosive materials (F₂, aHF). It must be carried out in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A nickel vacuum line is required due to the high reactivity of the reagents.
Method 2: Silica Templating for Porous Chromium(III) Fluoride
This method utilizes a siliceous material as a template to generate pores within the chromium fluoride structure. The template is subsequently removed by reaction with anhydrous hydrogen fluoride.
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
A commercial siliceous material (e.g., fumed silica)
-
Ammonium hydroxide solution (NH₃·H₂O)
-
Anhydrous hydrogen fluoride (aHF)
-
Distilled water
-
Tube furnace
Procedure: [2]
Step 1: Preparation of the Chromium Oxide-Silica Composite Precursor
-
Dissolve Chromium(III) nitrate nonahydrate in distilled water.
-
Disperse the siliceous material in the chromium nitrate solution with vigorous stirring to form a homogeneous suspension.
-
Slowly add ammonium hydroxide solution to the suspension to co-precipitate chromium hydroxide and the silica template.
-
Filter the resulting precipitate and wash it thoroughly with distilled water to remove residual ions.
-
Dry the precipitate at 120 °C overnight.
-
Calcine the dried powder in a tube furnace at 400 °C in a stream of dry air to obtain the chromium oxide-silica composite.
Step 2: Fluorination and Template Removal
-
Place the calcined composite material in a nickel or Monel reactor.
-
Heat the reactor to 350 °C in a stream of nitrogen gas.
-
Introduce anhydrous hydrogen fluoride (aHF) gas into the reactor. The aHF will react with both the chromium oxide to form chromium fluoride and with the silica template to form volatile silicon tetrafluoride (SiF₄).
-
The formation and escape of SiF₄ gas from the solid matrix create a porous structure within the chromium fluoride.
-
Continue the fluorination process until the removal of the silica template is complete, which can be monitored by analyzing the off-gases.
-
Cool the reactor to room temperature under a nitrogen atmosphere to obtain the porous Chromium(III) fluoride.
Method 3: Vapor-Phase Fluorination of Porous Chromia
This two-step method involves the initial synthesis of a porous chromium(III) oxide (chromia) precursor, which is then fluorinated to produce microporous fluorinated chromia.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Anhydrous hydrogen fluoride (HF)
-
Distilled water
-
Tube furnace
Procedure: [3]
Step 1: Synthesis of Porous Chromia Precursor
-
Prepare an aqueous solution of Chromium(III) chloride hexahydrate and urea.
-
Heat the solution to 80 °C and maintain this temperature to control the decomposition rate of urea. The slow decomposition of urea generates ammonia in situ, leading to the gradual and homogeneous precipitation of chromium hydroxide.
-
Age the resulting precipitate in the mother liquor.
-
Filter the precipitate and wash it extensively with distilled water.
-
Dry the chromium hydroxide precursor.
-
Calcine the dried precursor in air to obtain porous chromium(III) oxide. The calcination temperature will influence the final surface area and pore structure.
Step 2: Vapor-Phase Fluorination
-
Place the porous chromia precursor in a suitable reactor (e.g., nickel or Monel).
-
Heat the reactor to 300 °C under a nitrogen flow.
-
Introduce a gaseous mixture of anhydrous hydrogen fluoride (HF) and nitrogen into the reactor.
-
The vapor-phase fluorination converts the porous chromia into microporous fluorinated chromia.
-
After the fluorination is complete, cool the reactor to room temperature under a nitrogen flow.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of high surface area CrF₃ via fluorination of a hydrazinium complex.
Caption: Workflow for the synthesis of porous CrF₃ using a silica templating method.
Caption: Workflow for the synthesis of microporous fluorinated chromia.
References
Application Notes and Protocols for Catalysis with Chromium(III) Fluoride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) fluoride hydrate and its derivatives are versatile and effective catalysts, primarily employed in fluorination and halogen exchange reactions of halogenated hydrocarbons. These catalysts are crucial in the industrial synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), which are widely used as refrigerants, blowing agents, and in other applications. The catalytic activity is often attributed to the formation of active chromium oxyfluoride species on the catalyst surface. This document provides detailed application notes and experimental protocols for the use of chromium-based catalysts derived from Chromium(III) fluoride precursors in vapor-phase fluorination.
Key Applications
Chromium(III) fluoride-based catalysts are instrumental in the following key transformations:
-
Fluorination of Chlorocarbons: Replacement of chlorine atoms with fluorine atoms in chlorinated hydrocarbons. A prominent example is the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a), a common refrigerant, from trichloroethylene.
-
Halogen Exchange Reactions: Facilitating the exchange of halogens in various organic compounds.[1]
-
Synthesis of Fluorinated Pharmaceuticals and Agrochemicals: The introduction of fluorine into organic molecules can significantly alter their biological activity, making these catalysts valuable in drug discovery and development.
Experimental Protocols
This section details the preparation, activation, and use of a chromium-based catalyst for the vapor-phase fluorination of trichloroethylene. The protocol is synthesized from established methods in the field.[2]
Protocol 1: Preparation of Chromium-Based Catalyst from Chromium(III) Hydroxide
This protocol describes the synthesis of a chromium oxide catalyst precursor from chromium(III) hydroxide, which is subsequently activated by fluorination.
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ammonium hydroxide (NH₄OH) solution (25-30%)
-
Deionized water
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
Anhydrous hydrogen fluoride (HF)
Equipment:
-
Glass reactor with a stirrer
-
Buchner funnel and filter paper
-
Drying oven
-
Tube furnace
-
Inconel or nickel tube reactor
Procedure:
-
Precipitation of Chromium(III) Hydroxide:
-
Dissolve Chromium(III) nitrate nonahydrate in deionized water in the glass reactor.
-
Slowly add ammonium hydroxide solution to the stirred chromium nitrate solution until the pH reaches approximately 8.0.
-
Continue stirring the resulting slurry for 2 hours at room temperature.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove residual nitrates.
-
-
Drying:
-
Dry the obtained chromium(III) hydroxide precipitate in an oven at 110-120°C overnight.
-
-
Calcination (Firing):
-
Place the dried chromium(III) hydroxide in the tube furnace.
-
Heat the material in a stream of nitrogen gas to a temperature between 100°C and 600°C.[2]
-
After the initial heat treatment, switch to a gas stream containing hydrogen and fire the material at a temperature between 350°C and 500°C for a predetermined period to produce the catalyst precursor.[2]
-
Protocol 2: Catalyst Activation (Fluorination)
This protocol details the activation of the prepared chromium oxide catalyst precursor using anhydrous hydrogen fluoride.
Procedure:
-
Loading the Reactor:
-
Pack a fixed-bed Inconel or nickel tube reactor with the prepared chromium oxide catalyst precursor.
-
-
Pre-fluorination:
-
Heat the reactor to 150°C in a flow of nitrogen gas.
-
Introduce a mixture of nitrogen and anhydrous hydrogen fluoride (HF) gas into the reactor.
-
Gradually increase the temperature and the concentration of HF over several hours. A typical procedure involves:
-
Heating at 150°C with a N₂/HF mixture for 10 hours.
-
Increasing the temperature to 250°C and adjusting the gas flow for another 10 hours.
-
Finally, heating at 300-380°C in a pure HF stream for 10-16 hours to ensure complete activation of the catalyst.[3]
-
-
Protocol 3: Vapor-Phase Fluorination of Trichloroethylene
This protocol describes the catalytic fluorination of trichloroethylene to produce 1-chloro-2,2,2-trifluoroethane (HCFC-133a), a precursor to HFC-134a.
Experimental Setup:
A typical vapor-phase fluorination setup consists of:
-
Gas delivery systems for nitrogen, hydrogen fluoride, and the organic substrate.
-
A vaporizer to convert the liquid organic substrate into a gaseous stream.
-
A heated, fixed-bed reactor (Inconel or nickel tube) containing the activated catalyst.
-
A condenser to cool the product stream.
-
A scrubbing system to remove unreacted HF and HCl (e.g., an aqueous alkali solution).
-
A product collection system (e.g., a cold trap).
-
Analytical instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
Procedure:
-
Reaction Initiation:
-
Heat the reactor containing the activated catalyst to the desired reaction temperature (e.g., 250-400°C) under a nitrogen flow.
-
Introduce a gaseous mixture of trichloroethylene and anhydrous hydrogen fluoride into the reactor. The molar ratio of HF to trichloroethylene is a critical parameter and is typically in excess.
-
-
Reaction and Product Collection:
-
The gaseous product stream exiting the reactor is passed through a condenser and then a scrubbing solution to remove acidic gases.
-
The organic products are collected in a cold trap.
-
-
Product Analysis:
Data Presentation
The following table summarizes typical product distribution from the fluorination of a chlorocarbon over a chromium-based catalyst at different temperatures and contact times. This data is illustrative and based on the fluorination of carbon tetrachloride, as detailed quantitative data for trichloroethylene was not available in a consolidated format.
| Reaction Temperature (°C) | Contact Time (sec) | CCl₄ (mol %) | CCl₃F (mol %) | CCl₂F₂ (mol %) | CClF₃ (mol %) |
| 250 | 3 | 12 | 47 | 37 | 4 |
| 250 | 1 | 64 | 32 | 5 | <1 |
| 300 | 6 | 8 | 19 | 58 | 15 |
Table 1: Product composition from the vapor-phase fluorination of carbon tetrachloride over a granular basic chromium fluoride catalyst. Data adapted from[1].
Visualization
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the preparation and use of the chromium-based catalyst in vapor-phase fluorination.
Caption: Experimental workflow for catalysis.
Reaction Logic
The following diagram illustrates the logical progression of the catalytic fluorination of trichloroethylene.
Caption: Catalytic fluorination of trichloroethylene.
References
- 1. ag.state.mn.us [ag.state.mn.us]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20090209792A1 - Chromia Based Fluorination Catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
How to handle the hygroscopic nature of Chromium(III) fluoride hydrate
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of Chromium(III) fluoride hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound (CrF₃·xH₂O) is an inorganic compound that readily absorbs moisture from the atmosphere. Its hygroscopic nature can lead to several experimental issues, including:
-
Inaccurate Measurements: Absorption of water increases the mass of the compound, leading to errors in concentration calculations for solutions and incorrect stoichiometry in reactions.
-
Physical Changes: The powder can become clumpy or cake-like, making it difficult to handle, weigh, and dispense accurately.[1]
-
Altered Chemical Properties: The presence of water can affect reaction kinetics, solubility, and the crystalline structure of the material. The anhydrous form (CrF₃) is insoluble in water, while the hydrated forms are soluble.[2][3][4]
Q2: How can I visually identify if my this compound has absorbed excess moisture?
A2: While subtle moisture uptake may not be visible, significant water absorption can cause the fine, crystalline powder to clump together, forming aggregates. The color may also vary between different hydrated states; for instance, the trihydrate is green, while the hexahydrate is violet.[4][5]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment. For long-term storage or for highly sensitive experiments, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) or inside an inert atmosphere glovebox is recommended.
Q4: Can I use the hydrated form directly in my experiment?
A4: This depends on the specific requirements of your experiment. If the presence of water does not interfere with your reaction, you may be able to use the hydrate as is, accounting for the water content in your calculations. However, for moisture-sensitive reactions, dehydration to the anhydrous form is necessary.
Q5: What is the difference in solubility between the anhydrous and hydrated forms?
A5: The anhydrous form of Chromium(III) fluoride is insoluble in water and alcohols.[2][3] The hydrated forms, such as the trihydrate and hexahydrate, are sparingly soluble or soluble in water.[2][4][5]
Troubleshooting Guide
Problem: My this compound has formed clumps and is difficult to weigh accurately.
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Cause: The material has absorbed a significant amount of moisture from the atmosphere.
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Solution 1 (If anhydrous material is not required): Gently break up the clumps with a clean, dry spatula before weighing. Work quickly to minimize further moisture absorption.
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Solution 2 (If anhydrous material is required): Follow one of the dehydration protocols outlined in the "Experimental Protocols" section below to remove the water of hydration.
Problem: I am observing unexpected side reactions or poor yields in my moisture-sensitive experiment.
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Cause: The water content in the this compound may be interfering with your reaction chemistry.
-
Solution: Dehydrate the this compound prior to use. For highly sensitive reactions, all glassware should be oven-dried, and solvents should be rigorously dried. Handling the compound and setting up the reaction in an inert atmosphere glovebox is the best practice.
Problem: The mass of my sample is unstable when weighing on an analytical balance.
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Cause: The compound is actively absorbing moisture from the air during the weighing process.
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Solution:
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Minimize the time the container is open to the atmosphere.
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Use a weighing vessel with a lid (e.g., a vial with a screw cap).
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Tare the sealed, empty vessel.
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Quickly add the approximate amount of the compound and reseal the vessel.
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Record the mass.
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For highly accurate measurements, work inside a glovebox with a controlled, low-humidity atmosphere.
-
Data Presentation
Table 1: Physical Properties of Chromium(III) Fluoride and its Hydrates
| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) |
| Molar Mass | 108.99 g/mol | 163.04 g/mol | 181.05 g/mol |
| Appearance | Green crystalline solid | Green crystalline solid | Green crystalline solid |
| Density | 3.8 g/cm³ | 2.2 g/cm³ | Not specified |
| Melting Point | >1000 °C (sublimes) | Not applicable | >1000°C |
| Water Solubility | Insoluble | Sparingly soluble | Insoluble |
| Alcohol Solubility | Insoluble | Not specified | Not specified |
Experimental Protocols
Protocol 1: Thermal Dehydration of this compound
This protocol is suitable for preparing the anhydrous form of Chromium(III) fluoride. Caution should be exercised as heating fluoride salts can release hazardous fumes. This procedure should be performed in a well-ventilated fume hood.
Methodology:
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Place a small, accurately weighed sample (e.g., 1-2 grams) of this compound into a clean, dry porcelain or ceramic crucible.
-
Place the crucible in a tube furnace or a programmable muffle furnace.
-
Heat the sample under a slow stream of dry, inert gas (e.g., nitrogen or argon) to prevent the formation of oxides.
-
Gradually increase the temperature. The dehydration of hydrated metal sulfates often occurs in stages.[7] For chromium(III) fluoride nonahydrate, thermal decomposition to lower hydrates occurs at gentler temperatures, with complete dehydration to the anhydrous form at higher temperatures.
-
Based on thermal decomposition studies of similar hydrated metal fluorides, a final heating temperature in the range of 300-400°C is recommended to ensure complete removal of water.
-
Hold the sample at the final temperature for 2-4 hours to ensure complete dehydration.
-
Cool the sample to room temperature under the inert gas stream.
-
Once cooled, immediately transfer the anhydrous Chromium(III) fluoride to a dry, sealed container and store it in a desiccator or glovebox.
Protocol 2: Low-Temperature Dehydration using Molecular Sieves
This method is an alternative for dehydrating the compound if high temperatures are not desirable or available. It is based on the principle of using a strong desiccant to remove water from a solution.[8]
Methodology:
-
Select an organic solvent in which this compound has some solubility and that can be easily dried. Anhydrous ethanol or methanol are potential candidates, though solubility should be tested on a small scale first.
-
Dissolve the hydrated salt in the chosen anhydrous solvent.
-
Add activated 3Å or 4Å molecular sieves to the solution. The pore size of the molecular sieves should be large enough to adsorb water molecules but too small to adsorb the solvent molecules.
-
Allow the mixture to stand for 24-48 hours with occasional swirling. The molecular sieves will selectively absorb the water of hydration from the salt.
-
Carefully decant or filter the solution to separate the anhydrous Chromium(III) fluoride solution from the molecular sieves. This step should be performed under an inert atmosphere if the anhydrous form is highly sensitive to rehydration.
-
The anhydrous salt can then be recovered by evaporation of the solvent under reduced pressure.
Visualizations
Caption: Workflow for handling this compound.
Caption: Dehydration methods for this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 3. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]
- 4. About: Chromium(III) fluoride [dbpedia.org]
- 5. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]
- 6. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US4105747A - Method for dehydrating metal chlorides - Google Patents [patents.google.com]
Technical Support Center: Thermal Decomposition of Chromium(III) Fluoride Hydrate
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of Chromium(III) fluoride hydrate (CrF₃·xH₂O). The information is based on established principles of inorganic compound decomposition, though specific experimental data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the thermal decomposition of this compound?
A1: The thermal decomposition of this compound is expected to occur in multiple stages. Initially, the hydrated water molecules are lost, forming lower hydrates and eventually the anhydrous Chromium(III) fluoride (CrF₃). At higher temperatures, especially in the presence of oxygen or water vapor, hydrolysis and oxidation can occur, leading to the formation of chromium oxides (such as Cr₂O₃) and the release of hydrogen fluoride (HF) gas.[1]
Q2: At what temperatures do the decomposition stages occur?
Q3: My TGA curve shows multiple mass loss steps. How do I interpret them?
A3: Multiple mass loss steps in a thermogravimetric analysis (TGA) curve for a hydrated salt like this compound typically correspond to sequential dehydration and decomposition events.
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Initial mass loss: Corresponds to the loss of loosely bound surface water.
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Subsequent mass loss steps in the lower temperature range (e.g., 100-300°C): These usually represent the stepwise removal of coordinated water molecules to form lower hydrates and then the anhydrous salt.
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Mass loss at higher temperatures: This can indicate the decomposition of the anhydrous salt, potentially through hydrolysis in the presence of residual water vapor, to form chromium oxide and release hydrogen fluoride.
Q4: I am detecting HF gas during my experiment. Is this normal and what precautions should I take?
A4: Yes, the evolution of hydrogen fluoride (HF) gas is an expected, though hazardous, byproduct of the thermal decomposition of fluoride salts, particularly in the presence of moisture.[1] HF is highly corrosive and toxic. All experiments involving the heating of this compound should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. An HF gas scrubber or a suitable trapping solution is recommended for the exhaust gas stream.
Q5: The color of my sample changes during heating. What does this indicate?
A5: Chromium compounds are known for their vibrant colors, which are sensitive to changes in coordination environment and oxidation state. The initial hydrate may be green or violet.[3] As water is lost, the color may change, reflecting the formation of different chromium fluoride species. A final color change to the characteristic green of chromium(III) oxide (Cr₂O₃) would indicate the formation of the oxide as the final product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent TGA results between runs. | 1. Inconsistent sample mass. 2. Different heating rates. 3. Variation in the atmospheric conditions (e.g., humidity). 4. Sample inhomogeneity. | 1. Use a consistent sample mass for all experiments. 2. Maintain a constant heating rate. 3. Use a controlled atmosphere (e.g., dry nitrogen or air flow). 4. Ensure the sample is well-mixed and representative. |
| Observed mass loss exceeds the theoretical water content. | 1. The starting material has a higher degree of hydration than assumed. 2. Volatilization of chromium-containing species at higher temperatures. 3. Reaction with the crucible material. | 1. Verify the initial hydration state of your starting material using elemental analysis. 2. Analyze the evolved gas using a hyphenated technique like TGA-MS to identify volatile species. 3. Use an inert crucible material (e.g., platinum). |
| Final product is not pure Cr₂O₃. | 1. Incomplete decomposition. 2. Formation of stable intermediates like chromium oxyfluorides. 3. The experiment was conducted in an inert atmosphere, preventing oxidation. | 1. Increase the final temperature or hold time of the experiment. 2. Analyze the final product using X-ray diffraction (XRD) to identify all crystalline phases. 3. To obtain the oxide, ensure the decomposition is carried out in an oxidizing atmosphere (e.g., air). |
| Corrosion of experimental apparatus. | Release of corrosive hydrogen fluoride (HF) gas. | Use corrosion-resistant materials for your experimental setup. Implement a gas scrubbing system to neutralize acidic gases. |
Data Presentation
Due to the limited availability of specific experimental data for the thermal decomposition of this compound in the literature, the following table presents a hypothetical decomposition pathway for Chromium(III) fluoride trihydrate (CrF₃·3H₂O) based on the behavior of analogous compounds. This data is illustrative and should be confirmed by experimental analysis.
| Decomposition Stage | Temperature Range (°C) (Illustrative) | Reaction | Theoretical Mass Loss (%) |
| 1. Dehydration to monohydrate | 100 - 180 | CrF₃·3H₂O(s) → CrF₃·H₂O(s) + 2H₂O(g) | 22.08% |
| 2. Dehydration to anhydrous | 180 - 300 | CrF₃·H₂O(s) → CrF₃(s) + H₂O(g) | 11.04% |
| 3. Hydrolysis to oxide | > 400 | 2CrF₃(s) + 3H₂O(g) → Cr₂O₃(s) + 6HF(g) | - |
Note: The final stage involves a reaction with ambient water vapor and does not have a simple mass loss from the starting anhydrous material.
Experimental Protocols
The following are generalized methodologies for key experiments used to study the thermal decomposition of materials like this compound.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
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Sample Preparation: Accurately weigh 5-10 mg of the this compound into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a controlled atmosphere (e.g., dry nitrogen or synthetic air) at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or platinum crucible and seal it. An empty, sealed crucible is used as a reference.
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Atmosphere: Maintain a controlled atmosphere as in the TGA experiment.
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Heating Program: Heat the sample and reference at a constant rate (e.g., 10°C/min) over the desired temperature range.
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Data Analysis: Record the differential heat flow between the sample and the reference. Endothermic peaks indicate processes like dehydration and melting, while exothermic peaks can indicate phase transitions or oxidative decomposition.
X-ray Diffraction (XRD)
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Instrument: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Sample Preparation: Prepare samples of the initial material and the solid residues obtained by heating to various temperatures (determined from TGA/DSC results). The samples should be finely ground to ensure random crystal orientation.
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Data Collection: Scan the samples over a relevant 2θ range (e.g., 10-80°) with a defined step size and dwell time.
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Data Analysis: Compare the obtained diffraction patterns with standard diffraction databases (e.g., ICDD) to identify the crystalline phases present at each stage of the decomposition.
Visualizations
The following diagram illustrates a hypothetical thermal decomposition pathway for Chromium(III) fluoride trihydrate.
References
Incompatibilities of Chromium(III) fluoride hydrate with other chemicals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical incompatibilities of Chromium(III) fluoride hydrate. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and experimental accuracy.
Troubleshooting Guide for Unexpected Reactions
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Evolution of a toxic or corrosive gas upon addition of a solution.
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Question: I mixed this compound with an acidic solution and noticed the release of a pungent gas. What is happening and what should I do?
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Answer: You are likely observing the liberation of hydrogen fluoride (HF) gas, which is toxic and highly corrosive.[1] This reaction is expected when this compound comes into contact with strong acids such as hydrochloric, sulfuric, or nitric acid.
Immediate Actions:
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Ensure the reaction is being conducted in a certified chemical fume hood.
-
Cease the addition of the acidic solution immediately.
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If you feel any irritation or have been exposed, seek medical attention immediately. Inform emergency responders of exposure to hydrogen fluoride.
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Neutralize the acidic solution and any spilled material cautiously with a suitable neutralizing agent like sodium carbonate or calcium hydroxide.
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Issue 2: Unexpected heat generation or violent reaction.
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Question: My experiment involving this compound and an oxidizing agent became unexpectedly hot and the reaction was vigorous. Why did this happen?
-
Preventative Measures & Troubleshooting:
-
Always conduct a thorough literature search and risk assessment before mixing this compound with any new chemical, especially strong oxidizers.
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When such a reaction is necessary, it should be performed with extreme caution, starting with very small quantities, under controlled temperature conditions, and with appropriate personal protective equipment (PPE).
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If an unexpected exothermic reaction occurs, immediate cooling of the reaction vessel is recommended, if it can be done safely. Prepare an ice bath in advance if you anticipate any potential for exothermicity.
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Issue 3: Corrosion of experimental apparatus.
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Question: I have noticed pitting and degradation of my glass and metal lab equipment after working with solutions of this compound. What is causing this?
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Answer: this compound, particularly in the presence of moisture, can form hydrofluoric acid (HF).[1] HF is highly corrosive to glass, ceramics, and many metals.[2]
Recommendations:
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Use labware made of HF-resistant materials such as polyethylene, polypropylene, or Teflon®.
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Thoroughly dry all apparatus before use with anhydrous Chromium(III) fluoride.
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After use, decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: The primary chemical incompatibilities are:
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Strong Acids (e.g., Nitric Acid, Sulfuric Acid, Hydrochloric Acid): Contact liberates toxic and corrosive hydrogen fluoride (HF) gas.
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Strong Oxidizing Agents (e.g., Peroxides, Chlorates, Permanganates): Can lead to vigorous or violent reactions. For example, sodium hypochlorite can oxidize Cr(III) to the more toxic Cr(VI) in alkaline solutions.[3][4]
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Water/Moisture: The hydrate is hygroscopic and its contact with water can lead to the formation of hydrofluoric acid, which is highly corrosive.[1]
-
Metals: Due to its corrosive nature, especially when moist, it can attack various metals.
Q2: Is there any quantitative data available on the heat of reaction for these incompatibilities?
A2: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative thermodynamic data, such as the heat of reaction (enthalpy change, ΔH), for the reaction of this compound with specific acids or oxidizing agents. Researchers should assume that reactions with strong acids and strong oxidizers have the potential to be significantly exothermic and take appropriate safety precautions.
Q3: What are the hazardous decomposition products of this compound?
A3: When heated to decomposition, or in the event of a fire, this compound can emit toxic fumes of hydrogen fluoride and chromium oxides.
Q4: Are there any known incidents or case studies related to the incompatibility of this compound?
A4: While general information on the hazards of chromium compounds and fluorides is available, a search for specific documented incidents or case studies directly involving the incompatibility of this compound in laboratory or industrial settings did not yield specific results in the available public records. The absence of such reports does not diminish the potential hazards, which are well-established based on the chemical properties of the substance.
Incompatibility Data Summary
| Incompatible Chemical Class | Specific Examples | Potential Hazards | Quantitative Data |
| Strong Acids | Nitric Acid, Sulfuric Acid, Hydrochloric Acid | Liberation of toxic and corrosive hydrogen fluoride (HF) gas.[1] | Not available in public literature. |
| Strong Oxidizing Agents | Hydrogen Peroxide, Sodium Hypochlorite, Potassium Permanganate, Chlorates | Vigorous or violent exothermic reactions. Potential for oxidation of Cr(III) to toxic Cr(VI).[3][4] | Not available in public literature. |
| Water/Moisture | Humid air, aqueous solutions | Formation of corrosive hydrofluoric acid.[1] | Not available in public literature. |
| Metals | Various, especially when moisture is present | Corrosion of equipment.[2] | Not available in public literature. |
Experimental Protocols
Protocol for Handling Potential Incompatibilities
Given the lack of a standardized protocol for this specific compound, a cautious, step-by-step approach is mandatory.
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Literature Review and Risk Assessment:
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Before any new experiment, conduct a thorough literature search for the specific reactants you intend to use with this compound.
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Consult Safety Data Sheets (SDS) for all chemicals involved.
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Perform a comprehensive risk assessment, considering the potential for gas evolution, exothermic reaction, and corrosion.
-
-
Engineering Controls and Personal Protective Equipment (PPE):
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All work must be conducted in a properly functioning chemical fume hood.
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Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to both the chromium compound and the other reactants (e.g., nitrile or neoprene gloves, to be verified for the specific chemicals used).
-
-
Small-Scale Initial Test:
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If no specific data is available, perform an initial test on a very small scale (milligram or microliter quantities).
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Use an inert atmosphere if the reaction is sensitive to air or moisture.
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Monitor the initial test for any signs of reaction, such as temperature change (using a non-contact thermometer), color change, or gas evolution.
-
-
Controlled Addition:
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If the small-scale test shows no adverse reaction, proceed with the experiment by adding the potentially incompatible chemical slowly and in a controlled manner.
-
Use a dropping funnel or a syringe pump for liquid additions.
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Maintain cooling capabilities (e.g., an ice bath) on standby.
-
-
Emergency Preparedness:
-
Have appropriate spill cleanup materials readily available. For potential HF exposure, ensure a calcium gluconate-containing first aid kit is accessible.
-
Ensure all lab personnel are aware of the potential hazards and emergency procedures.
-
Visualizing Incompatibility Workflow
The following diagram illustrates a logical workflow for assessing and handling the potential incompatibilities of this compound.
Caption: Workflow for assessing this compound incompatibility.
References
- 1. CHROMIC FLUORIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Chromic fluoride | CrF3 | CID 522687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Oxidation of Chromium(III) by Sodium Hypochlorite in Alkaline Solutions | Journal Article | PNNL [pnnl.gov]
Optimizing Reaction Conditions for Chromium(III) Fluoride Catalysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Chromium(III) fluoride (CrF₃) catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using CrF₃ as a catalyst, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low reaction yield in CrF₃ catalyzed reactions can stem from several factors. Consider the following troubleshooting steps:
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Catalyst Activity: The anhydrous form of Chromium(III) fluoride is generally the more active catalytic species. Ensure your CrF₃ is anhydrous, as hydrates may be less effective. The β-crystalline form of CrF₃ is reported to be the catalytically active phase.
-
Reaction Temperature: Temperature plays a crucial role. A temperature that is too low may lead to slow reaction rates, while a temperature that is too high can cause catalyst decomposition or the formation of unwanted byproducts. It is essential to empirically determine the optimal temperature for your specific reaction.
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Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion. Conversely, excessive loading is not always cost-effective and may not significantly improve the yield. The optimal catalyst loading should be determined experimentally.
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Substrate and Reagent Purity: Impurities in your starting materials or reagents can poison the catalyst, leading to decreased activity. Ensure the purity of all components of the reaction mixture.
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Solvent Choice: The choice of solvent can significantly impact reaction outcomes. Anhydrous CrF₃ is insoluble in common solvents, which may necessitate a heterogeneous reaction setup. The solvent should be inert under the reaction conditions and capable of dissolving the substrates.
Q2: How can I improve the selectivity of my reaction?
A2: Poor selectivity often results in a mixture of products, making purification challenging and reducing the yield of the desired compound. To enhance selectivity:
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Optimize Reaction Temperature: Fine-tuning the reaction temperature can favor the formation of the desired product over side products.
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Adjust Catalyst Loading: In some cases, adjusting the amount of catalyst can influence the selectivity of the reaction.
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Choice of Fluorinating Agent: When CrF₃ is used as a catalyst for fluorination, the choice of the fluorine source can impact selectivity.
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Controlled Addition of Reagents: Slow, controlled addition of one of the reactants can sometimes minimize the formation of byproducts.
Q3: My catalyst seems to have deactivated. What can I do?
A3: Catalyst deactivation is a common issue in catalysis. The primary causes are poisoning, fouling (coking), and sintering.
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Poisoning: Certain functional groups or impurities in the reaction mixture can act as poisons by strongly adsorbing to the active sites of the catalyst. Common poisons for metal-based catalysts include sulfur, and nitrogen-containing compounds.
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Fouling/Coking: In reactions involving organic substrates, the formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.
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Sintering: High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.
Regeneration: A deactivated Cr(III)-based catalyst can sometimes be regenerated. A general procedure involves:
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Treatment with an air/inert gas mixture at a high temperature (e.g., 350-400 °C) to burn off carbonaceous deposits.[1]
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Subsequent treatment with a mixture of an inert gas containing a low percentage of hydrogen (1-10% by volume) at a temperature of 300-380 °C.[1]
Frequently Asked Questions (FAQs)
Q1: What is the active form of the Chromium(III) fluoride catalyst?
A1: The anhydrous form of CrF₃ is generally considered the more active catalyst. It is a green crystalline solid that is insoluble in common solvents.[2] The hydrated forms, which are soluble in water, may exhibit lower catalytic activity in certain applications. Research suggests that the β-crystalline form of CrF₃ is the catalytically active phase.
Q2: What are the typical reaction conditions for CrF₃ catalysis?
A2: Optimal reaction conditions are highly dependent on the specific reaction being catalyzed. However, some general guidelines can be provided:
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Temperature: Can range from room temperature to several hundred degrees Celsius. The optimal temperature needs to be determined experimentally for each specific transformation.
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Pressure: Many reactions can be carried out at atmospheric pressure. However, for gaseous reactants, elevated pressures may be necessary.
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Solvent: Due to the insolubility of anhydrous CrF₃, reactions are often performed in the gas phase or in inert, high-boiling point solvents for heterogeneous catalysis.
-
Catalyst Loading: Typically ranges from 1 to 10 mol% relative to the limiting reagent, but this should be optimized for each reaction.
Q3: How does catalyst loading affect the reaction?
A3: Catalyst loading is a critical parameter that influences both the reaction rate and, in some cases, the product yield. Insufficient catalyst will lead to slow or incomplete reactions. While increasing the catalyst loading can increase the reaction rate, there is often an optimal loading beyond which further increases do not significantly improve the yield and may not be economical.
Q4: What are common poisons for CrF₃ catalysts?
A4: While specific poison studies on CrF₃ are not extensively detailed in the provided search results, general principles of catalyst poisoning for metal-based catalysts apply. Potential poisons include:
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Sulfur-containing compounds: Such as thiols and sulfides.
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Nitrogen-containing compounds: Such as amines and pyridines, which can act as strong Lewis bases and coordinate to the Lewis acidic Cr(III) centers.
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Water and oxygen: For anhydrous CrF₃, the presence of water can lead to the formation of less active hydrates. Oxygen can also affect the catalyst's performance.
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Strongly coordinating species: Any molecule that can bind strongly to the chromium centers can inhibit catalysis.
Q5: Is Chromium(III) fluoride toxic?
A5: Yes, Chromium(III) fluoride is considered a hazardous substance. It is corrosive and can cause irritation and burns to the skin and eyes.[3] Inhalation can irritate the nose and throat.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time (Hypothetical Data for a Representative Fluorination Reaction)
Note: This table is a generalized representation based on common catalytic principles, as specific quantitative data for CrF₃ was not available in the search results. The optimal conditions for a specific reaction must be determined experimentally.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 24 | 45 |
| 2 | 2.5 | 18 | 75 |
| 3 | 5.0 | 12 | 92 |
| 4 | 7.5 | 12 | 93 |
| 5 | 10.0 | 12 | 93 |
Experimental Protocols
General Protocol for a CrF₃-Catalyzed Fluorination of an Alkyl Halide
This is a generalized protocol and should be adapted and optimized for specific substrates and reaction scales.
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Catalyst Activation (if necessary): Anhydrous CrF₃ is often used directly. If hydrates are present, the catalyst may need to be dehydrated by heating under vacuum or a stream of inert gas.
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Reaction Setup:
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To a dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add anhydrous Chromium(III) fluoride (e.g., 5 mol%).
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Add the alkyl halide substrate (1.0 eq) and the desired anhydrous solvent.
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Add the fluorinating agent (e.g., a metal fluoride, if CrF₃ is acting as a Lewis acid catalyst to facilitate fluoride transfer).
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Reaction Execution:
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Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., Nitrogen or Argon).
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Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC, or NMR).
-
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Reaction Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the heterogeneous mixture to remove the CrF₃ catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
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The filtrate is then subjected to a standard aqueous work-up. This may involve washing with water, a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts, and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
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Purification:
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Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
-
Visualizations
Caption: General experimental workflow for CrF₃ catalyzed fluorination.
Caption: Troubleshooting flowchart for low reaction yield in CrF₃ catalysis.
References
Technical Support Center: Resolving Solubility Issues with Aged Chromium(III) Fluoride Hydrate
Welcome to the technical support center for Chromium(III) fluoride hydrate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with aged samples of this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
Issue: My green this compound powder, which was previously soluble, no longer dissolves in water.
Possible Cause: Over time, particularly with exposure to air or elevated temperatures, this compound can undergo a process of "aging." This primarily involves the gradual loss of coordinated water molecules from the crystal lattice. The fully hydrated forms, such as the violet hexahydrate ([Cr(H₂O)₆]F₃), are generally soluble in water. However, as the compound loses water, it can convert to less hydrated forms, like the trihydrate or tetrahydrate, which are sparingly soluble, or eventually to the anhydrous form (CrF₃), which is insoluble in water.[1][2][3] This change in hydration state is the most common reason for decreased solubility in aged samples.
Solutions:
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Acid-Assisted Dissolution: The use of a dilute acid can facilitate the dissolution of sparingly soluble hydrates. It is soluble in HCl, forming a violet solution.[1]
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Complexation with a Chelating Agent: For more resistant samples, the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective. Chromium(III) forms a stable complex with EDTA, which can help to draw the chromium ions into solution. This process may require heating.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the various forms of this compound?
Chromium(III) fluoride exists in several forms, primarily differing in their degree of hydration (the number of water molecules associated with each formula unit). The most common forms are:
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Anhydrous Chromium(III) fluoride (CrF₃): A green crystalline solid that is insoluble in water and common organic solvents.[1]
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Chromium(III) fluoride trihydrate (CrF₃·3H₂O): A green solid that is sparingly soluble in water.[1]
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Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O): A green crystalline solid that is also sparingly soluble or described as insoluble in water.[4][5][6]
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Chromium(III) fluoride hexahydrate ([Cr(H₂O)₆]F₃): A violet solid that is soluble in water. A green form of the hexahydrate also exists and is soluble.[1][2][3]
The solubility generally decreases as the number of water molecules of hydration decreases.
Q2: Why has the color of my this compound changed from violet to green?
The color of this compound is a good indicator of its hydration state. The violet form is typically the hexahydrate, [Cr(H₂O)₆]F₃, where six water molecules are directly coordinated to the chromium ion. The green forms usually have fewer coordinated water molecules and more fluoride ions in the inner coordination sphere, or are lower hydrates such as the trihydrate.[1][2][3] A color change from violet to green upon storage likely indicates a loss of coordinated water, which can correlate with a decrease in solubility.
Q3: How should I store this compound to prevent it from becoming insoluble?
To minimize the aging process and maintain solubility, it is recommended to store this compound in a tightly sealed container in a cool, dry place. This helps to prevent the loss of water of hydration. As the material is hygroscopic, it is important to protect it from atmospheric moisture which can also affect its properties.
Q4: Are there any safety precautions I should take when attempting to dissolve aged this compound?
Yes, safety is paramount. When using acids to aid dissolution, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrofluoric acid is sometimes used in the synthesis of chromium fluoride and is extremely hazardous; its use should be avoided unless absolutely necessary and with stringent safety protocols in place. Dissolution with chelating agents may require heating, so appropriate care should be taken to avoid burns.
Data Presentation
Table 1: Solubility of Chromium(III) Fluoride Hydrates
| Compound Name | Formula | Molar Mass ( g/mol ) | Color | Solubility in Water |
| Anhydrous Chromium(III) fluoride | CrF₃ | 108.99 | Green | Insoluble[1] |
| Chromium(III) fluoride trihydrate | CrF₃·3H₂O | 163.04 | Green | Sparingly soluble[1] |
| Chromium(III) fluoride tetrahydrate | CrF₃·4H₂O | 181.05 | Green | Sparingly soluble/Insoluble[4][5][6] |
| Chromium(III) fluoride hexahydrate | [Cr(H₂O)₆]F₃ | 217.08 | Violet | Soluble[1][2][3] |
Experimental Protocols
Protocol 1: Acid-Assisted Dissolution of Aged this compound
Objective: To dissolve aged, sparingly soluble green this compound using hydrochloric acid.
Materials:
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Aged this compound sample
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Deionized water
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Concentrated Hydrochloric Acid (HCl)
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Glass beaker or flask
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Magnetic stirrer and stir bar
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pH meter or pH paper
Procedure:
-
Weigh the desired amount of the aged this compound powder and place it in the beaker or flask.
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Add a volume of deionized water to create a slurry.
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Place the beaker on the magnetic stirrer and begin stirring.
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Slowly, and in a dropwise manner, add concentrated HCl to the slurry. Monitor the pH of the solution.
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Continue adding acid until the solid dissolves. The solution will likely turn from green to violet upon complete dissolution and coordination of water molecules to the chromium ion.
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Gentle heating (e.g., to 40-50 °C) can be applied to expedite the dissolution process.
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Once the solid is fully dissolved, the solution can be diluted with deionized water to the desired final concentration.
Safety: This procedure should be performed in a fume hood. Wear appropriate PPE, including acid-resistant gloves and safety goggles.
Protocol 2: Dissolution of Aged this compound using a Chelating Agent (EDTA)
Objective: To dissolve highly insoluble, aged this compound using EDTA.
Materials:
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Aged this compound sample
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Deionized water
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Disodium EDTA
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Ammonium hydroxide or sodium hydroxide solution (for pH adjustment)
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Glass beaker or flask
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Magnetic stirrer and stir bar
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Hot plate
Procedure:
-
Create a slurry of the aged this compound in deionized water in a beaker.
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Add a molar excess of disodium EDTA to the slurry (a 2:1 molar ratio of EDTA to chromium is a good starting point).
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Begin stirring the mixture.
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Gently heat the solution to 60-80 °C. The complexation of Cr(III) with EDTA is often slow at room temperature but is accelerated by heating.[7]
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Adjust the pH of the solution to slightly acidic or neutral (pH 4-6) using ammonium hydroxide or sodium hydroxide. The stability of the Cr(III)-EDTA complex is pH-dependent.
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Continue heating and stirring until the solid has completely dissolved. The solution will likely develop a deep violet color characteristic of the [Cr(EDTA)]⁻ complex.
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Allow the solution to cool to room temperature before use.
Safety: Perform this procedure in a well-ventilated area. Use heat-resistant gloves when handling the hot beaker.
Visualizations
Caption: Experimental Workflows for Dissolving Aged this compound.
Caption: The logical relationship between aging and the restoration of solubility.
References
- 1. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]
- 3. About: Chromium(III) fluoride [dbpedia.org]
- 4. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [m.chemicalbook.com]
- 5. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [amp.chemicalbook.com]
- 7. scribd.com [scribd.com]
Preventing hydrolysis of Chromium(III) fluoride hydrate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromium(III) fluoride hydrate in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate formation in the solution upon standing. | Hydrolysis of Cr(III) ions: At neutral or near-neutral pH, the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes hydrolysis to form insoluble chromium(III) hydroxide, Cr(OH)₃. | Adjust pH: Lower the pH of the solution to a range of 3.0-4.0 using a dilute acid (e.g., 0.1 M HCl or HNO₃). This acidic environment stabilizes the [Cr(H₂O)₆]³⁺ aqua complex and prevents precipitation. |
| Elevated temperature: Increased temperature accelerates the rate of hydrolysis reactions. | Maintain low temperature: Store the stock solution at a low temperature (e.g., 2-8 °C) to slow down the hydrolysis process. When preparing the solution, use cooled deionized water. | |
| High concentration: At higher concentrations, the formation of polynuclear chromium species and subsequent precipitation is more likely. | Use appropriate concentration: Prepare solutions at the lowest feasible concentration for your experiment. If a higher concentration is required, ensure the pH is strictly controlled. | |
| Color of the solution changes over time (e.g., from violet to green). | Ligand exchange: In aqueous solutions, water molecules in the coordination sphere of the chromium(III) ion can be replaced by other ligands present in the solution, leading to a color change. For example, the violet [Cr(H₂O)₆]³⁺ can convert to green species like [Cr(H₂O)₅Cl]²⁺ if chloride ions are present. | Use non-coordinating acids: When adjusting the pH, consider using an acid with a non-coordinating anion, such as perchloric acid (HClO₄) or nitric acid (HNO₃), to minimize ligand exchange reactions. |
| Difficulty in dissolving the this compound solid. | Incomplete hydration of the solid: The solubility of chromium(III) fluoride can vary depending on its hydration state. | Gentle heating and stirring: Use a magnetic stirrer to agitate the solution. Gentle heating (e.g., to 40-50 °C) can aid in dissolution, but be mindful that prolonged heating at higher temperatures can promote hydrolysis. Ensure the pH is acidic during this process. |
| Incorrect solvent: Using a non-aqueous or insufficiently polar solvent. | Use deionized water: this compound is soluble in water. Ensure you are using high-purity, deionized water for solution preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical process causing the instability of this compound solutions?
A1: The instability is primarily due to the hydrolysis of the hydrated Chromium(III) ion, [Cr(H₂O)₆]³⁺. In this reaction, water molecules act as a base, abstracting a proton from a coordinated water molecule. This leads to the formation of various hydrolyzed species and a decrease in the solution's pH. As the pH increases, this process continues, eventually forming insoluble chromium(III) hydroxide, Cr(OH)₃.
Q2: What is the ideal pH range for maintaining a stable this compound solution?
A2: To prevent hydrolysis, the pH of the solution should be maintained in an acidic range, typically between 3.0 and 4.0. In this pH range, the predominant species is the stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.
Q3: Can I use a buffer to maintain the pH of my Chromium(III) fluoride solution?
A3: Yes, using a buffer system is a recommended practice. An acetate buffer (acetic acid/sodium acetate) or a citrate buffer (citric acid/sodium citrate) can be effective in maintaining the pH within the desired acidic range. When preparing a buffered solution, it is crucial to ensure that the buffer components do not introduce ions that could interfere with your experiment.
Q4: How does temperature affect the stability of the solution?
A4: Higher temperatures increase the rate of hydrolysis. Therefore, it is advisable to prepare and store your this compound solutions at low temperatures (e.g., in a refrigerator at 2-8 °C) to enhance their stability over time.
Q5: Are there any specific handling precautions I should take when preparing these solutions?
A5: Yes. Chromium(III) compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The preparation should be carried out in a well-ventilated area or a fume hood.
Quantitative Data: Chromium(III) Hydrolysis Equilibria
The following table summarizes the key hydrolysis reactions of the aquated Chromium(III) ion and their corresponding equilibrium constants (log K) at 298 K. A more negative log K value indicates that the formation of the hydrolyzed species is less favorable.
| Equilibrium Reaction | log K (at 298 K) | Reference |
| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 | [1] |
| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 | [1] |
| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃(aq) + 3H⁺ | -18.0 | [1] |
| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.4 | [1] |
| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 | [1] |
| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 | [1] |
Experimental Protocols
Recommended Protocol for Preparing a Stable this compound Solution (0.1 M)
Materials:
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This compound (CrF₃·xH₂O)
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Deionized water
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0.1 M Hydrochloric acid (HCl) or 0.1 M Nitric acid (HNO₃)
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pH meter or pH indicator strips
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Volumetric flask
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Magnetic stirrer and stir bar
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Beaker
Procedure:
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Weighing: Accurately weigh the required amount of this compound for the desired volume and concentration. For a 0.1 M solution, this will depend on the degree of hydration of your specific salt.
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Initial Dissolution: Add the weighed solid to a beaker containing a magnetic stir bar and approximately 80% of the final desired volume of deionized water.
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Acidification: While stirring, slowly add 0.1 M HCl or 0.1 M HNO₃ dropwise to the solution. Monitor the pH of the solution using a pH meter or pH strips.
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pH Adjustment: Continue adding the acid until the pH of the solution is stable within the range of 3.0-4.0.
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Final Volume: Once the solid is completely dissolved and the pH is stable, transfer the solution to a volumetric flask.
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Dilution: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
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Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clean, clearly labeled storage bottle and store it at 2-8 °C.
Visualizations
Caption: Hydrolysis pathway of the hexaaquachromium(III) ion.
Caption: Troubleshooting workflow for unstable Chromium(III) fluoride solutions.
References
Technical Support Center: Regeneration of Chromium(III) Fluoride Hydrate Catalysts
Welcome to the technical support center for the regeneration of Chromium(III) fluoride hydrate (CrF₃·xH₂O) catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on regenerating these essential catalysts.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound catalysts, focusing on signs of deactivation and potential causes.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Action(s) |
| CFH-D01 | Gradual or sharp decrease in catalytic activity (lower conversion rate). | Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. | Proceed to the Experimental Protocols section for catalyst regeneration to remove coke deposits. |
| CFH-D02 | Change in product selectivity. | Partial Active Site Blockage: Coke may selectively block certain types of active sites, altering the reaction pathway. | Characterize the spent catalyst (e.g., using TGA, XPS) to confirm coking and proceed with the recommended regeneration protocol. |
| CFH-D03 | Increased pressure drop across the catalyst bed in a flow reactor. | Fouling: Severe coking or deposition of non-volatile byproducts can physically block the catalyst bed. | Mild regeneration may be attempted, but severe fouling might require catalyst removal and cleaning of the reactor system. |
| CFH-D04 | Visible change in catalyst color (e.g., darkening). | Coke Formation: The presence of carbon deposits often results in a darker appearance of the catalyst. | This is a strong indicator of coking. Proceed with the regeneration protocol. |
| CFH-S01 | Inconsistent catalytic performance batch-to-batch. | Incomplete Regeneration: Previous regeneration cycles may not have fully removed all deactivating species. | Optimize the regeneration protocol, potentially by increasing the duration or temperature of the oxidative treatment, and ensure consistent application. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the deactivation of this compound catalysts in fluorination reactions?
A1: The most common cause of deactivation is "coking," which is the deposition of carbon-based polymers on the active surfaces of the catalyst. This process physically blocks the active sites and can also obstruct the catalyst's pore structure, leading to a decline in activity and potentially altering selectivity.
Q2: How can I determine if my catalyst is deactivated by coking?
A2: A decrease in catalytic activity and/or a change in product selectivity are the primary indicators. A visual inspection may reveal a darkening of the catalyst. For a more definitive analysis, techniques like Temperature Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), or X-ray Photoelectron Spectroscopy (XPS) can be employed to quantify the amount and nature of the carbonaceous deposits.
Q3: Is it possible to regenerate a coked this compound catalyst?
A3: Yes, in many cases, the catalyst's activity can be restored through a regeneration process. The most common method involves the controlled oxidation of the coke deposits in a stream of air or a diluted oxygen/inert gas mixture at elevated temperatures.
Q4: What are the general steps for regenerating a coked catalyst?
A4: The regeneration process typically involves two main stages:
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Oxidative Treatment: The coked catalyst is heated in the presence of an oxygen-containing gas to burn off the carbon deposits.
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Re-fluorination/Activation (Optional but Recommended): After coke removal, the catalyst may be treated with a fluorine source (e.g., HF) to ensure the active sites are in the correct chemical state for the fluorination reaction.
Q5: Are there any safety precautions I should take during catalyst regeneration?
A5: Yes, safety is paramount. The oxidation of coke is an exothermic process that can lead to temperature runaways if not controlled. It is crucial to use a diluted oxidant stream (e.g., 2-5% oxygen in nitrogen or argon) and to control the heating rate carefully. Additionally, appropriate personal protective equipment (PPE) must be worn, and the process should be conducted in a well-ventilated area or a fume hood, as volatile and potentially hazardous byproducts may be released.
Experimental Protocols
Protocol 1: Regeneration of Coked this compound Catalyst via Controlled Oxidation
This protocol describes a general procedure for the removal of coke from a deactivated catalyst. The parameters provided are starting points and may require optimization based on the extent of coking and the specific catalyst formulation.
Materials and Equipment:
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Tube furnace with temperature controller
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Quartz or stainless steel reactor tube
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Gas flow controllers (for inert gas and air/diluted oxygen)
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Spent this compound catalyst
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Inert gas (e.g., Nitrogen, Argon)
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Oxidizing gas (e.g., dry air or a certified mixture of 2-5% O₂ in N₂)
Procedure:
-
Catalyst Loading: Carefully load the deactivated catalyst into the reactor tube.
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Inert Gas Purge: Place the reactor in the tube furnace and begin purging with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to remove any adsorbed reactants or moisture.
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Heating: While maintaining the inert gas flow, heat the furnace to the target regeneration temperature. A temperature range of 350°C to 450°C is a typical starting point. The heating rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock.
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Oxidative Treatment: Once the target temperature is stable, gradually introduce the oxidizing gas.
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Important: To control the exothermic reaction, start with a low concentration of oxygen (e.g., 2% O₂ in N₂). If using air, it may be necessary to dilute it with an inert gas.
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Maintain the oxidative treatment for 2-4 hours, or until the reaction is complete (indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).
-
-
Return to Inert Atmosphere: Switch the gas flow back to the inert gas and maintain the temperature for approximately 30 minutes to purge any remaining oxygen.
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Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the inert gas flow.
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Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator.
Quantitative Data Analysis
To evaluate the effectiveness of the regeneration process, it is essential to compare the performance of the fresh, deactivated, and regenerated catalyst. The following table provides a template for recording and comparing key performance indicators.
| Catalyst State | Reaction Conversion (%) | Selectivity to Desired Product (%) | Surface Area (m²/g) | Coke Content (wt%) |
| Fresh | e.g., 95% | e.g., 90% | e.g., 50 | 0 |
| Deactivated | e.g., 30% | e.g., 75% | e.g., 20 | e.g., 15% |
| Regenerated | e.g., 92% | e.g., 88% | e.g., 45 | e.g., <1% |
Note: The values in this table are illustrative. Users should populate this table with their own experimental data.
Visualizations
Catalyst Deactivation and Regeneration Workflow
The following diagram illustrates the logical workflow for identifying and addressing catalyst deactivation.
Caption: Workflow for Catalyst Performance Monitoring and Regeneration.
Logical Relationship of Regeneration Steps
This diagram outlines the key steps and decision points in the catalyst regeneration protocol.
Caption: Key Stages of the Catalyst Regeneration Protocol.
Technical Support Center: Troubleshooting Low Yields in Reactions Catalyzed by CrF3 Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing chromium(III) fluoride (CrF3) hydrate as a catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes related to the CrF3 hydrate catalyst?
Low yields in reactions catalyzed by CrF3 hydrate can stem from several factors related to the catalyst itself. These include:
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Catalyst Deactivation: The catalyst's active sites may be blocked or altered over time.
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Improper Handling and Storage: Exposure to atmospheric moisture or contaminants can reduce catalytic activity.
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Incorrect Catalyst Loading: Using too little or too much catalyst can negatively impact the reaction rate and yield.
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Catalyst Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites, rendering them inactive.
Q2: What is catalyst deactivation and how can I prevent it?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] For CrF3 hydrate, this can occur through several mechanisms:
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Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites.[1]
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Sintering: At high temperatures, the small catalyst particles can agglomerate, reducing the active surface area.[1]
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Chemical Degradation: The active catalytic species may undergo a chemical transformation to a less active form.
To mitigate deactivation, consider the following:
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Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to sintering.
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Purify Reactants and Solvents: Remove impurities that could lead to fouling or poisoning.
-
Control Reaction Time: Shorter reaction times can minimize the formation of deactivating byproducts.
Q3: How should I properly handle and store CrF3 hydrate to maintain its activity?
CrF3 hydrate is sensitive to atmospheric moisture. Proper handling and storage are crucial to preserve its catalytic efficacy.
-
Storage: Store CrF3 hydrate in a tightly sealed container in a desiccator or glovebox under an inert atmosphere (e.g., argon or nitrogen).
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Handling: Minimize exposure to air and moisture when weighing and transferring the catalyst. Use of a glovebox is highly recommended.
Q4: What are common catalyst poisons for CrF3 hydrate and how can I avoid them?
Catalyst poisons are substances that reduce the effectiveness of a catalyst.[2] While specific poisons for CrF3 hydrate are not extensively documented in readily available literature, general principles of catalyst poisoning apply. Potential poisons could include:
-
Sulfur Compounds: Often found in starting materials or solvents.
-
Halogenated Compounds: Certain halogenated impurities can interfere with the catalyst.
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Water: While it is a hydrate, excess water in the reaction mixture can affect its performance in some reactions.
To prevent poisoning:
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Use High-Purity Reagents: Utilize reactants and solvents with low levels of potential poisons.
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Purification of Starting Materials: If impurities are suspected, purify the starting materials before the reaction.
Troubleshooting Guides
Issue 1: Consistently Low Product Yield
If you are experiencing consistently low product yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for consistently low reaction yields.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
A failure to initiate or a sluggish reaction rate may point to a fundamental issue with the catalytic system or reaction conditions.
Troubleshooting Steps:
-
Catalyst Activation: Ensure the CrF3 hydrate has not been deactivated by improper storage or handling. Consider using a fresh batch of the catalyst.
-
Temperature: Verify the reaction temperature is appropriate for the specific transformation. Some reactions require an initial heating phase to overcome the activation energy.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure the solvent is dry and appropriate for the reaction chemistry.
-
Mixing: In heterogeneous reactions, efficient mixing is crucial for ensuring the reactants come into contact with the catalyst surface. Verify that the stirring is adequate.
The following diagram illustrates the logical relationship between potential causes and the observed issue.
Caption: Root cause analysis for reaction failure or slow kinetics.
Experimental Protocols
General Procedure for a CrF3 Hydrate Catalyzed Reaction:
-
Catalyst Preparation and Handling:
-
Dry all glassware in an oven at >100 °C and cool under a stream of inert gas (argon or nitrogen).
-
In a glovebox or under an inert atmosphere, weigh the required amount of CrF3 hydrate into the reaction vessel.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Add the solvent and reactants to the reaction vessel containing the catalyst via syringe or cannula.
-
Equip the reaction vessel with a condenser (if heating) and ensure efficient stirring.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
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Quench the reaction with an appropriate aqueous solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
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Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
-
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on catalyst performance, based on general principles of catalysis.[3] This information should be used as a guideline for optimizing your specific reaction.
| Parameter | Effect on Yield | Troubleshooting Considerations |
| Catalyst Loading | Insufficient loading leads to low conversion; excessive loading can cause side reactions. | Optimize the catalyst loading by running a series of small-scale reactions with varying amounts of CrF3 hydrate. |
| Temperature | Reaction rate generally increases with temperature, but excessively high temperatures can lead to catalyst decomposition or side product formation. | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Reaction Time | Insufficient time results in incomplete conversion; prolonged time can lead to product degradation or byproduct formation. | Monitor the reaction progress over time to determine the optimal reaction duration. |
| Solvent Polarity | Can influence reactant solubility and catalyst activity. | Test a variety of solvents with different polarities to identify the most suitable one for the reaction. |
| Reactant Concentration | Higher concentrations can increase the reaction rate but may also lead to side reactions. | Vary the concentration of reactants to find the optimal conditions for your desired transformation. |
References
Technical Support Center: Managing Toxic Byproducts from Chromium(III) Fluoride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing toxic byproducts from reactions involving Chromium(III) fluoride (CrF₃).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Chromium(III) fluoride.
| Issue | Possible Cause | Recommended Action |
| Unexpected Gas Evolution | Reaction with water or moisture, leading to the formation of Hydrogen Fluoride (HF) gas. | 1. Immediate Evacuation: If significant gas is evolved, evacuate the immediate area. 2. Ventilation: Ensure the reaction is performed in a certified chemical fume hood with proper airflow. 3. Neutralization: Place a neutralizing agent, such as a slurry of calcium hydroxide or sodium bicarbonate, at the exhaust of the reaction setup to scrub any escaping HF gas. 4. Check Reagents: Ensure all solvents and reagents are anhydrous. |
| Corrosion of Glassware | Formation of hydrofluoric acid (HF) from the reaction of CrF₃ with moisture, which attacks silica-based glass. | 1. Use HF-resistant materials: Employ labware made of polytetrafluoroethylene (PTFE), polyethylene, or other HF-resistant polymers. 2. Minimize Reaction Time: Plan experiments to minimize the time CrF₃ is in contact with glassware. 3. Thorough Cleaning: Immediately and carefully clean all glassware after use, following appropriate neutralization and disposal protocols. |
| Green/Blue Precipitate in Waste | Precipitation of Chromium(III) hydroxide (Cr(OH)₃) upon neutralization of acidic chromium waste. | This is an expected outcome of the chromium waste treatment protocol. Proceed with the filtration and disposal of the Cr(OH)₃ precipitate as hazardous waste. |
| Persistent Orange/Yellow Color in Waste Solution | Presence of unreacted hexavalent chromium (Cr(VI)), which is highly toxic and carcinogenic. | 1. Ensure Complete Reduction: Add a reducing agent such as sodium bisulfite or sodium metabisulfite to the waste solution until the color changes to green, indicating the reduction of Cr(VI) to Cr(III). 2. pH Adjustment: Ensure the pH is acidic (around 2-3) during the reduction step for optimal efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts of reactions involving Chromium(III) fluoride?
A1: The primary toxic byproducts are:
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Hydrogen Fluoride (HF): A highly corrosive and toxic gas or liquid formed when Chromium(III) fluoride comes into contact with water or acids.[1][2]
-
Chromium Oxides: Generated as fumes in high-temperature reactions or fires. These may contain hexavalent chromium (Cr(VI)), which is a known human carcinogen.[3]
Q2: What are the immediate health risks associated with these byproducts?
A2:
-
Hydrogen Fluoride: Inhalation can cause severe respiratory irritation, pulmonary edema, and systemic fluoride poisoning. Skin or eye contact can result in severe, painful burns that may have delayed onset.[4]
-
Chromium Oxides (especially Cr(VI)): Inhalation can lead to respiratory irritation, and long-term exposure is linked to an increased risk of lung cancer.[5][6]
Q3: How should I handle a spill of Chromium(III) fluoride powder?
A3:
-
Evacuate the immediate area and ensure proper ventilation (use a fume hood if the spill is contained).
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Gently cover the spill with a dry absorbent material, such as sand or a commercial spill absorbent. Do not use water.
-
Carefully sweep the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a specialized cleaning solution for chromium compounds.[7][8]
Q4: What is the proper procedure for neutralizing and disposing of waste containing chromium and fluoride?
A4: A two-step process is required:
-
Chromium Treatment: If Cr(VI) is suspected, it must first be reduced to Cr(III) using a reducing agent like sodium bisulfite in an acidic solution. Then, the pH is raised to precipitate Cr(III) as chromium(III) hydroxide.
-
Fluoride Treatment: The remaining aqueous waste containing fluoride ions should be treated with a calcium-based salt, such as calcium hydroxide, to precipitate insoluble calcium fluoride. Both the chromium hydroxide precipitate and the calcium fluoride precipitate should be disposed of as hazardous waste.
Q5: What are the permissible exposure limits for the toxic byproducts?
A5: The following table summarizes the occupational exposure limits from various regulatory agencies.
| Substance | Agency | Exposure Limit |
| Hydrogen Fluoride | OSHA | PEL: 3 ppm (TWA)[9] |
| ACGIH | TLV: 0.5 ppm (TWA), 2 ppm (Ceiling)[9] | |
| NIOSH | REL: 3 ppm (TWA), 6 ppm (Ceiling)[9] | |
| Chromium(III) Compounds (as Cr) | OSHA | PEL: 0.5 mg/m³ (TWA)[10] |
| ACGIH | TLV: 0.5 mg/m³ (TWA)[11][12] | |
| NIOSH | REL: 0.5 mg/m³ (TWA)[10][12] | |
| Chromium(VI) Compounds (as Cr) | OSHA | PEL: 5 µg/m³ (TWA)[13] |
| NIOSH | REL: 0.2 µg/m³ (TWA)[14] |
Experimental Protocols
Protocol 1: Neutralization of Hydrogen Fluoride Gas in a Laboratory Setting
Objective: To safely neutralize hydrogen fluoride gas that may be evolved during a reaction.
Materials:
-
Gas scrubbing bottle or a series of two bubblers.
-
Calcium hydroxide (Ca(OH)₂) or Sodium Bicarbonate (NaHCO₃).
-
Deionized water.
-
Tubing to connect the reaction vessel to the scrubbing apparatus.
Procedure:
-
Prepare a neutralizing solution. A slurry of calcium hydroxide is effective. The reaction is: 2HF + Ca(OH)₂ → CaF₂ (s) + 2H₂O.[15][16]
-
Fill the gas scrubbing bottle or bubblers with the neutralizing solution.
-
Connect the outlet of the reaction vessel to the inlet of the scrubbing apparatus using chemical-resistant tubing. Ensure all connections are secure to prevent leaks.
-
The gas evolved from the reaction will bubble through the neutralizing solution, where the HF will react to form calcium fluoride, a sparingly soluble and less hazardous salt.[17][18][19][20]
-
After the reaction is complete, the calcium fluoride precipitate should be filtered, and both the precipitate and the remaining solution should be disposed of as hazardous waste.
Protocol 2: Treatment and Disposal of Aqueous Chromium Waste
Objective: To convert soluble and potentially hexavalent chromium waste into a more stable, less toxic solid for disposal.
Materials:
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅).
-
Sulfuric acid (H₂SO₄), dilute.
-
Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂), dilute solution.
-
pH meter or pH paper.
-
Stir plate and stir bar.
Procedure:
-
Reduction of Cr(VI) to Cr(III) (if necessary):
-
In a chemical fume hood, place the chromium waste solution in a suitable container on a stir plate.
-
Slowly add dilute sulfuric acid to adjust the pH to approximately 2-3.
-
While stirring, slowly add a reducing agent (e.g., sodium bisulfite) until the solution turns from orange/yellow to a light green color. This indicates the reduction of Cr(VI) to Cr(III).
-
-
Precipitation of Cr(III):
-
Slowly add a dilute base (e.g., sodium hydroxide or calcium hydroxide) to the solution while stirring.
-
Monitor the pH. Continue adding the base until the pH is between 7 and 8.
-
A greenish precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.
-
-
Filtration and Disposal:
-
Allow the precipitate to settle.
-
Separate the precipitate from the liquid by filtration.
-
Collect the Cr(OH)₃ precipitate and dispose of it as solid hazardous waste.
-
Test the remaining liquid for any residual chromium. If it meets local disposal regulations, it may be further neutralized and disposed of down the drain. Otherwise, it should be treated as hazardous aqueous waste.
-
Visualizations
Caption: Simplified signaling pathway of Cr(VI)-induced hepatotoxicity.
Caption: Experimental workflow for managing toxic byproducts.
References
- 1. youtube.com [youtube.com]
- 2. gauthmath.com [gauthmath.com]
- 3. youtube.com [youtube.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Hexavalent Chromium | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 6. epa.gov [epa.gov]
- 7. skcltd.com [skcltd.com]
- 8. Sciencemadness Discussion Board - Spill of chromic acid - cleanup - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. CDC - Immediately Dangerous to Life or Health Concentrations (IDLH): Chromium(III) compounds [as Cr(III)] - NIOSH Publications and Products [medbox.iiab.me]
- 11. E-Limit [elimit.online.worksafebc.com]
- 12. nj.gov [nj.gov]
- 13. CHROMIUM VI COMPOUNDS (HEXAVALENT CHROMIUM) | Occupational Safety and Health Administration [osha.gov]
- 14. eLCOSH : Criteria for a Recommended Standard: Occupational Exposure to Hexavalent Chromium [elcosh.org]
- 15. brainly.com [brainly.com]
- 16. webqc.org [webqc.org]
- 17. Calcium fluoride - Wikipedia [en.wikipedia.org]
- 18. Calcium fluoride - Sciencemadness Wiki [sciencemadness.org]
- 19. youtube.com [youtube.com]
- 20. inorganic chemistry - Solubility of Calcium Fluoride in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
Dehydrated Chromium(III) Fluoride Demonstrates Superior Catalytic Activity in Fluorination Reactions
Anhydrous Chromium(III) fluoride (CrF₃) exhibits significantly higher catalytic activity compared to its hydrated counterpart, Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O), in the gas-phase fluorination of 1,1,1-trifluoro-2-chloroethane (CF₃CH₂Cl). Experimental data reveals that the air-calcined, and thus dehydrated, form of the catalyst can be up to 20 times more active than the hydrated form. This substantial difference in performance is attributed to the formation of a more active catalytic surface upon dehydration, facilitating the fluorine exchange reaction.
The enhanced catalytic performance of the anhydrous or dehydrated CrF₃ is linked to the creation of chromium oxyfluoride (CrOₓFᵧ) species on the catalyst surface. This active phase is believed to promote the formation of labile fluorine, which is crucial for the fluorination process. Characterization techniques such as Photoacoustic Spectroscopy (PAS) and X-ray Photoelectron Spectroscopy (XPS) have indicated the presence of various chromium phases and an increased density of states near the Fermi energy level in the more active, calcined catalyst.
Comparative Catalytic Performance
The following table summarizes the key performance differences observed between the hydrated and air-calcined (dehydrated) Chromium(III) fluoride catalysts in the fluorination of CF₃CH₂Cl.
| Catalyst Form | State | Relative Catalytic Activity | Key Active Species |
| Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O) | Hydrated | 1x | Hydrated Chromium Fluoride |
| Air-Calcined Chromium(III) fluoride | Dehydrated/Anhydrous | 20x | Chromium Oxyfluoride (CrOₓFᵧ) |
Mechanism of Action: The Role of Dehydration
The significant increase in catalytic activity upon dehydration suggests a change in the catalyst's surface chemistry and structure. In the hydrated form, water molecules coordinate to the chromium center, which can hinder the access of reactants to the active sites. The process of air calcination removes these coordinated water molecules, leading to the formation of a chromium oxyfluoride surface. This surface is thought to have a higher Lewis acidity and a greater ability to activate the hydrogen fluoride (HF) reactant, thereby facilitating the transfer of fluorine to the organic substrate.
dot
Fig. 1: Proposed Mechanism for Enhanced Catalytic Activity
Experimental Protocols
The comparison of catalytic activity is based on gas-phase fluorination reactions conducted in a fixed-bed reactor.
Catalyst Preparation:
-
Hydrated Chromium(III) Fluoride (CrF₃·4H₂O): Commercially available Chromium(III) fluoride tetrahydrate is used as the baseline catalyst.
-
Anhydrous/Dehydrated Chromium(III) Fluoride: The hydrated catalyst is subjected to air calcination at a specific temperature (e.g., 400°C) for a defined period to ensure complete or partial dehydration.
Catalytic Reaction:
-
A fixed amount of the catalyst (either hydrated or dehydrated) is loaded into a tubular reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 350°C).
-
A gaseous mixture of 1,1,1-trifluoro-2-chloroethane (CF₃CH₂Cl) and anhydrous hydrogen fluoride (HF) is passed through the reactor at a controlled flow rate.
-
The product stream is analyzed using gas chromatography (GC) to determine the conversion of the reactant and the selectivity towards the desired product, 1,1,1,2-tetrafluoroethane (CF₃CH₂F).
Comparative Guide to Purity Analysis of Chromium(III) Fluoride Hydrate by Titration
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical methods for determining the purity of Chromium(III) fluoride hydrate, with a focus on classical titration techniques. The performance of these methods is compared, and detailed experimental protocols are provided to allow for practical application.
Redox Titration: Determination of Chromium Content
Redox titration is a robust and widely used method for quantifying chromium. The principle involves the oxidation of Chromium(III) to Chromium(VI) (as dichromate), followed by a back-titration to determine the original chromium concentration. This method is highly accurate for determining the chromium percentage in the compound.
Experimental Protocol: Redox Back-Titration
This protocol is adapted from standard methods for chromium determination.[1][2]
Objective: To determine the percentage purity of this compound by quantifying the chromium content.
Principle: A weighed sample of this compound is dissolved and the Cr(III) ions are oxidized to dichromate ions (Cr₂O₇²⁻) using a strong oxidizing agent like ammonium peroxodisulfate in the presence of a silver nitrate catalyst. A known excess of a reducing agent, ferrous ammonium sulfate (FAS), is added to reduce the dichromate back to Cr(III). The excess, unreacted FAS is then titrated with a standardized potassium permanganate (KMnO₄) solution. The amount of chromium is calculated from the amount of FAS consumed.[1]
Reagents:
-
Standard 0.1 M Potassium Permanganate (KMnO₄) solution
-
Standard 0.1 M Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) solution
-
Ammonium Peroxodisulfate ((NH₄)₂S₂O₈), solid
-
Silver Nitrate (AgNO₃) solution (approx. 0.1 M)
-
Sulfuric Acid (H₂SO₄), 3 M
-
Phosphoric Acid (H₃PO₄), 85%
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of this compound and record the mass. Transfer it to a 500 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of 3 M sulfuric acid and gently heat the flask to dissolve the sample completely.
-
Oxidation: Cool the solution to room temperature. Add 5 mL of 85% phosphoric acid and 5 mL of 0.1 M silver nitrate solution. Add approximately 2 g of solid ammonium peroxodisulfate.
-
Heat the solution and boil gently for 15-20 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy any excess peroxodisulfate. A persistent yellow-orange color indicates the formation of dichromate.[1]
-
Cool the flask to room temperature under running water.
-
Reduction: Accurately add a known excess volume (e.g., 50.00 mL) of standard 0.1 M ferrous ammonium sulfate solution from a pipette. This will reduce the Cr(VI) back to Cr(III), and the solution will turn green.
-
Titration: Add 3-5 drops of Ferroin indicator. Titrate the excess (unreacted) ferrous ammonium sulfate with standard 0.1 M potassium permanganate solution until the endpoint is reached, indicated by a sharp color change from red to pale blue. Record the volume of KMnO₄ used.
-
Blank Titration: Perform a blank titration by repeating steps 3-7 without the this compound sample to account for any impurities in the reagents.
Experimental Workflow: Redox Titration
Caption: Workflow for Chromium(III) purity analysis by redox back-titration.
Complexometric (EDTA) Titration: An Alternative for Chromium Content
Complexometric titration using ethylenediaminetetraacetic acid (EDTA) is another viable method. EDTA forms a very stable, 1:1 stoichiometric complex with Cr(III) ions.[3] However, the direct reaction between Cr(III) and EDTA at room temperature is very slow. Therefore, a back-titration is required.
Experimental Protocol: EDTA Back-Titration
Objective: To determine the percentage purity of this compound by complexometric titration.
Principle: A known excess of EDTA solution is added to the sample containing Cr(III). The solution is heated to ensure the complete formation of the stable Cr(III)-EDTA complex. After cooling, the unreacted (excess) EDTA is titrated with a standard solution of a different metal ion, such as Zinc(II) or Magnesium(II), using a metallochromic indicator like Eriochrome Black T (EBT) at a buffered pH of 10.
Reagents:
-
Standard 0.1 M EDTA solution
-
Standard 0.1 M Zinc Sulfate (ZnSO₄) solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of this compound, record the mass, and dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Complexation: Accurately add a known excess volume (e.g., 50.00 mL) of standard 0.1 M EDTA solution from a pipette.
-
Gently boil the solution for 15 minutes to facilitate the complete formation of the Cr(III)-EDTA complex. The solution should turn a violet color.
-
Cool the solution to room temperature.
-
Buffering: Add 10 mL of the pH 10 ammonia-ammonium chloride buffer solution.
-
Titration: Add a small amount of EBT indicator. The solution should turn blue (the color of free EBT). Titrate the excess EDTA with the standard 0.1 M Zinc Sulfate solution until the endpoint, which is indicated by a sharp color change from blue to wine-red.[4] Record the volume of ZnSO₄ used.
-
Blank Titration: Perform a blank titration by repeating steps 2-6 with 100 mL of deionized water instead of the sample solution.
Experimental Workflow: EDTA Titration
Caption: Workflow for Chromium(III) purity analysis by complexometric back-titration.
Gravimetric Analysis: Determination of Water of Hydration
For a hydrate, purity is also defined by its water content. Gravimetric analysis is the most direct method to determine the percentage of water in this compound.[5][6]
Experimental Protocol: Dehydration by Heating
Objective: To determine the mass percentage of water in this compound.
Principle: A weighed sample of the hydrate is heated to a temperature above the boiling point of water to drive off the water of crystallization. The sample is heated to a constant mass. The mass loss corresponds to the mass of water originally present in the hydrate.[7][8]
Apparatus:
-
Porcelain crucible and lid
-
Bunsen burner or muffle furnace
-
Analytical balance
-
Desiccator
-
Crucible tongs
Procedure:
-
Crucible Preparation: Heat a clean, empty porcelain crucible and lid to redness for 5 minutes. Allow them to cool in a desiccator and then weigh them accurately on an analytical balance. Repeat the heating, cooling, and weighing cycle until a constant mass is obtained.
-
Sample Weighing: Add approximately 1-2 g of this compound to the pre-weighed crucible. Weigh the crucible, lid, and sample accurately.
-
Heating: Place the crucible on a clay triangle and heat it gently at first, then more strongly for 15-20 minutes to drive off the water. The lid should be slightly ajar to allow water vapor to escape.
-
Cooling and Weighing: Using crucible tongs, transfer the crucible and lid to a desiccator to cool to room temperature. Once cool, weigh the crucible, lid, and anhydrous salt.
-
Heating to Constant Mass: Repeat the heating, cooling, and weighing process (steps 3 and 4) until two consecutive weighings agree within a small margin (e.g., ±0.002 g).
-
Calculation: The difference between the initial mass of the sample and the final mass of the anhydrous salt is the mass of water lost.
Experimental Workflow: Gravimetric Analysisdot
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References
- 1. Redox Titration for Chromium Determination in Steel [titration.cc]
- 2. jmscience.com [jmscience.com]
- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
A Spectroscopic Comparison of Chromium(III) Fluoride Trihydrate and Tetrahydrate: A Review of Available Data
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of both hydrates is presented in Table 1. These properties are generally available from chemical suppliers and encyclopedic sources.
| Property | CrF₃·3H₂O (Trihydrate) | CrF₃·4H₂O (Tetrahydrate) |
| Molar Mass | 163.037 g/mol [1][2] | 181.05 g/mol [1] |
| Appearance | Green crystalline solid[1] | Green powder |
| Solubility in Water | Sparingly soluble[1] | Data not readily available |
| Crystal Structure | Data not readily available | Data not readily available |
Spectroscopic Analysis: A Methodological Overview
While specific spectral data for CrF₃·3H₂O and CrF₃·4H₂O is scarce, a comparative analysis would typically involve the following spectroscopic techniques. The experimental protocols provided below are generalized procedures for solid-state inorganic compounds and would require optimization for these specific chromium fluoride hydrates.
1. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique to identify the vibrational modes of molecules, including the stretching and bending of water molecules and the metal-fluoride bonds. Differences in the hydration state would manifest as distinct features in the IR spectrum, particularly in the O-H stretching region (around 3500-3200 cm⁻¹) and the H-O-H bending region (around 1600 cm⁻¹).
Experimental Protocol:
-
Sample Preparation: The solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
2. Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, focusing on the polarizability changes during molecular vibrations. It is particularly useful for studying the low-frequency vibrations of the crystal lattice and the Cr-F bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 100-4000 cm⁻¹.
3. UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ion. The coordination environment of the Cr³⁺ ion, which is influenced by the number of water and fluoride ligands, will affect the energy of these transitions, leading to different absorption spectra for the trihydrate and tetrahydrate.
Experimental Protocol:
-
Sample Preparation: As these compounds are sparingly soluble in water, a suitable non-aqueous solvent in which both are soluble and does not absorb in the region of interest would be needed. Alternatively, diffuse reflectance UV-Vis spectroscopy can be performed on the solid samples. For this, the solid sample is typically mixed with a non-absorbing reference material like barium sulfate (BaSO₄).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a diffuse reflectance accessory.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm.
4. X-ray Diffraction (XRD)
X-ray diffraction is the most definitive method for determining the crystal structure of a material. The XRD patterns of the trihydrate and tetrahydrate would be distinct, reflecting differences in their crystal lattice parameters and the arrangement of atoms.
Experimental Protocol:
-
Sample Preparation: The crystalline powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα radiation).
-
Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 10-80 degrees), and the intensity of the diffracted X-rays is recorded as a function of the angle.
Expected Differences and Logical Workflow
The primary difference between the trihydrate and tetrahydrate lies in the number of water molecules within the crystal structure. This will directly impact the coordination sphere of the chromium ion and the overall crystal packing. A logical workflow for a comparative study is depicted in the diagram below.
Figure 1. Experimental workflow for the spectroscopic comparison of CrF₃·3H₂O and CrF₃·4H₂O.
A detailed spectroscopic comparison of chromium(III) fluoride trihydrate and tetrahydrate is crucial for understanding their structure-property relationships and for quality control in their applications. However, there is a clear deficiency of such comparative data in the current scientific literature. The methodologies outlined here provide a standard framework for researchers to conduct such a study, which would be a valuable contribution to the field of inorganic chemistry and materials science. Further research is required to generate and publish this fundamental data.
References
A Comparative Guide to Fluorinating Agents: Chromium(III) Fluoride and Deoxofluorinating Reagents
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating the biological and material properties of compounds. Researchers in pharmaceuticals, agrochemicals, and materials science frequently employ fluorinating agents to achieve this transformation. This guide provides a detailed comparison of the performance of Chromium(III) fluoride (CrF₃) and a class of widely used deoxofluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and their safer crystalline counterparts, the XtalFluor reagents.
The choice of a fluorinating agent is dictated by the specific chemical transformation required. As such, this guide is divided into two main sections, reflecting the distinct applications of these reagents. The first section details the role of Chromium(III) fluoride as a catalyst in halogen exchange (Halex) reactions, a key industrial process. The second section provides a comprehensive comparison of DAST, Deoxo-Fluor, and XtalFluor reagents for the deoxofluorination of alcohols and carbonyl compounds, a common transformation in laboratory-scale synthesis.
Section 1: Chromium(III) Fluoride as a Catalyst in Halex Reactions
Chromium(III) fluoride is a robust and widely used catalyst, primarily in the gas-phase fluorination of chlorocarbons with hydrogen fluoride (HF). This process, known as the Halex reaction, is of significant industrial importance for the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), which are common refrigerants and blowing agents.
Mechanism and Application:
In the Halex process, CrF₃ facilitates the exchange of chlorine atoms for fluorine atoms on a hydrocarbon backbone. The reaction typically requires high temperatures (150–250 °C) and the use of anhydrous HF.[1] CrF₃'s catalytic activity stems from its ability to activate the C-Cl bond, making it susceptible to nucleophilic attack by the fluoride ion from HF.
The primary applications of CrF₃-catalyzed fluorination include:
-
The conversion of chlorofluorocarbons (CFCs) to less ozone-depleting alternatives.
-
The synthesis of key monomers for fluoropolymers.
-
The production of various fluorinated intermediates for the pharmaceutical and agrochemical industries.
While other metal oxides and supported metals can catalyze halogen exchange reactions, chromium-based catalysts remain a cornerstone of many industrial fluorination processes due to their high activity and stability under harsh reaction conditions.
Section 2: Deoxofluorinating Agents: A Comparative Analysis of DAST, Deoxo-Fluor, and XtalFluor
For the conversion of alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides—a transformation known as deoxofluorination—a different class of reagents is employed. Among the most common are DAST and Deoxo-Fluor. More recently, crystalline reagents like XtalFluor-E and XtalFluor-M have emerged as safer alternatives.
Performance and Selectivity
DAST is a highly effective deoxofluorinating agent for a wide range of substrates.[2] However, its utility is often hampered by the formation of elimination byproducts, particularly with substrates prone to dehydration.[3] Deoxo-Fluor was developed as a more thermally stable alternative and, in some cases, provides better yields and selectivity.[4]
The newer generation of crystalline reagents, XtalFluor-E and XtalFluor-M, often exhibit superior selectivity, leading to significantly less formation of undesired elimination byproducts compared to both DAST and Deoxo-Fluor.[5][6]
Table 1: Comparison of Deoxofluorination Reaction Outcomes
| Substrate | Reagent | Product | Yield (%) | Fluoro/Alkene Ratio |
| 4-tert-Butylcyclohexanone | DAST | gem-Difluoride | - | 2:1[5] |
| 4-tert-Butylcyclohexanone | Deoxo-Fluor | gem-Difluoride | - | 5:1[5] |
| 4-tert-Butylcyclohexanone | XtalFluor-E + Et₃N·2HF | gem-Difluoride | 91 | 62:1[5] |
| Cyclohexane-1,4-dione mono(ethylene glycol) acetal | Deoxo-Fluor | gem-Difluoride | - | 0.8:1[5] |
| Cyclohexane-1,4-dione mono(ethylene glycol) acetal | XtalFluor-E | gem-Difluoride | - | 9:1[5] |
Safety and Handling
A critical consideration in the selection of a deoxofluorinating agent is its safety profile. DAST is notoriously thermally unstable and can undergo explosive decomposition at temperatures above 50 °C.[2][3] Deoxo-Fluor exhibits greater thermal stability but still poses a significant hazard.[3][7]
XtalFluor reagents are crystalline solids that are significantly more stable than their liquid counterparts.[5][8] This enhanced stability translates to a greater margin of safety during handling and storage.[3] Furthermore, unlike DAST and Deoxo-Fluor which can generate corrosive HF gas upon contact with moisture, XtalFluor reagents do not produce free HF under anhydrous conditions, allowing for their use in standard borosilicate glassware.[5]
Table 2: Safety and Handling Properties of Deoxofluorinating Agents
| Property | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E & XtalFluor-M |
| Physical State | Liquid[3] | Liquid[3] | Crystalline Solid[5][8] |
| Decomposition Onset | ~50-60 °C[5] | ~70 °C[5] | XtalFluor-E: 119 °C, XtalFluor-M: 141 °C[5][8] |
| Heat of Decomposition (ΔH) | -1700 J/g[3] | -1100 J/g[3] | XtalFluor-E: -661 J/g[3] |
| Handling Concerns | Thermally unstable, explosive potential, reacts violently with water, generates HF.[2][3][5] | More stable than DAST but still hazardous, reacts with water, generates HF.[3][5][7] | Enhanced thermal stability, less reactive with water, no generation of free HF under anhydrous conditions.[3][5] |
Experimental Protocols
General Procedure for Deoxofluorination of Alcohols using XtalFluor Reagents
To a cold solution of triethylamine trihydrofluoride (2.0 mmol) in CH₂Cl₂ (3.0 ml) is added XtalFluor-E® or XtalFluor–M® (1.5 mmol) followed by the substrate (1.0 mmol). After 30 minutes of stirring under a nitrogen atmosphere, the reaction mixture is allowed to warm to room temperature. Upon reaction completion, the mixture is quenched at room temperature with a 5% aqueous NaHCO₃ solution, stirred for 15 minutes, and the resulting mixture is extracted twice with CH₂Cl₂. The combined organic phases are dried over MgSO₄ and filtered. The solvent is evaporated, and the resulting crude material is purified by standard methods.[8]
General Procedure for Deoxofluorination of Aldehydes and Ketones using Deoxo-Fluor®
An oven-dried round-bottomed flask equipped with a magnetic stirring bar is charged with the carbonyl compound (1.0 equiv). Deoxo-Fluor® (3.0 equiv) is added via a disposable graduated pipette. The flask is equipped with a reflux condenser and heated under a nitrogen atmosphere. Reaction progress can be monitored by ¹⁹F NMR. Upon completion, the reaction mixture is cooled to room temperature and slowly quenched with a saturated aqueous solution of NaHCO₃. The mixture is then extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]
Visualization of Fluorinating Agent Selection
The choice between DAST, Deoxo-Fluor, and XtalFluor often depends on a balance of reactivity, safety, and substrate tolerance. The following diagram illustrates a decision-making workflow for selecting the appropriate deoxofluorinating agent.
Caption: Decision workflow for selecting a deoxofluorinating agent.
Conclusion
The selection of an appropriate fluorinating agent is a critical decision in the design of synthetic routes. Chromium(III) fluoride stands out as a key catalyst for industrial-scale halogen exchange reactions, offering a robust solution for the synthesis of fluorinated hydrocarbons from chlorinated precursors.
For laboratory-scale deoxofluorination of alcohols and carbonyls, the choice between DAST, Deoxo-Fluor, and the newer XtalFluor reagents requires careful consideration of safety, handling, and substrate characteristics. While DAST and Deoxo-Fluor are powerful reagents, their thermal instability and propensity to generate hazardous byproducts necessitate stringent safety precautions. The crystalline XtalFluor reagents represent a significant advancement, offering enhanced thermal stability, improved selectivity, and greater ease of handling, making them an attractive choice for a wide range of deoxofluorination reactions, particularly in the context of pharmaceutical and agrochemical research and development.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Simpler fluorine chemistry [soci.org]
- 4. researchgate.net [researchgate.net]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. manchesterorganics.com [manchesterorganics.com]
A Comparative Guide to the Synthesis of Chromium(III) Fluoride Hydrate
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthesis route for a target compound is a critical decision that influences purity, yield, and scalability. This guide provides a comparative analysis of common synthesis methodologies for chromium(III) fluoride (CrF3) hydrate, a compound with applications in catalysis and materials science. We present a detailed examination of two primary synthesis routes: wet-chemical precipitation and hydrothermal synthesis, supported by experimental protocols and performance data.
Chromium(III) fluoride hydrate exists in various forms, with the trihydrate (CrF3·3H2O) and hexahydrate ([Cr(H₂O)₆]F₃) being the most common. The choice of synthesis method can significantly impact the properties of the final product. Below, we compare the wet-chemical precipitation and hydrothermal synthesis routes, providing insights into their respective advantages and disadvantages.
Comparative Performance of Synthesis Routes
| Parameter | Wet-Chemical Precipitation | Hydrothermal Synthesis |
| Typical Yield | Moderate to High | High |
| Purity | Good, may require washing to remove impurities | High, often yields highly crystalline product |
| Particle Size | Micro- to nano-scale, dependent on conditions | Nanoparticles with controlled morphology |
| Crystallinity | Generally crystalline | High crystallinity |
| Reaction Time | Relatively short (hours) | Longer (several hours to days) |
| Temperature | Room temperature to moderate heating | Elevated temperatures (typically >100°C) |
| Pressure | Atmospheric | Elevated (autogenous pressure) |
| Equipment | Standard laboratory glassware | Autoclave or pressure vessel |
| Control over Morphology | Limited | Good, can be tuned by reaction parameters |
Experimental Protocols
Wet-Chemical Precipitation
This method involves the reaction of a soluble chromium(III) salt with a fluoride source in an aqueous solution, leading to the precipitation of CrF3 hydrate.
Reactants:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ammonium fluoride (NH₄F)
-
Deionized water
Procedure:
-
Prepare a 0.5 M aqueous solution of chromium(III) nitrate nonahydrate.
-
Prepare a 1.5 M aqueous solution of ammonium fluoride.
-
Slowly add the ammonium fluoride solution to the chromium(III) nitrate solution under constant stirring at room temperature.
-
A green precipitate of this compound will form immediately.
-
Continue stirring the mixture for 2 hours to ensure complete reaction.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Hydrothermal Synthesis
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique can produce well-defined crystalline materials.
Reactants:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Potassium fluoride (KF)
-
Deionized water
Procedure:
-
Dissolve chromium(III) chloride hexahydrate and potassium fluoride in a molar ratio of 1:3 in deionized water in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting green crystalline product by filtration.
-
Wash the product with deionized water and ethanol to remove any impurities.
-
Dry the final product at 80°C in an air oven for 6 hours.
Synthesis Route Comparison Workflow
Caption: Comparative workflow of wet-chemical precipitation and hydrothermal synthesis for CrF3 hydrate.
Discussion of Synthesis Routes
Wet-Chemical Precipitation is a straightforward and rapid method that can be performed at or near room temperature using standard laboratory equipment. This makes it a convenient and cost-effective option for producing CrF3 hydrate. The particle size of the product can be influenced by factors such as reactant concentrations, addition rate, and stirring speed. However, achieving uniform morphology and high crystallinity can be challenging compared to the hydrothermal method.
Hydrothermal Synthesis , on the other hand, offers excellent control over the crystallinity and morphology of the resulting CrF3 hydrate nanoparticles. The use of elevated temperatures and pressures facilitates the growth of well-defined crystals. By tuning the reaction parameters such as temperature, time, and precursor concentration, the particle size and shape can be tailored. However, this method requires specialized equipment (autoclaves) and involves longer reaction times and higher energy consumption.
Conclusion
The choice between wet-chemical precipitation and hydrothermal synthesis for CrF3 hydrate depends on the specific requirements of the application. For applications where high purity, controlled nanoparticle morphology, and high crystallinity are paramount, hydrothermal synthesis is the preferred method. For situations where rapid production and lower cost are more critical, and less stringent control over particle properties is acceptable, wet-chemical precipitation offers a viable alternative. Researchers should consider these trade-offs when selecting a synthesis strategy for their specific needs.
Benchmarking Catalyst Performance: A Comparative Guide to Chromium(III) Fluoride Hydrate in Halogen Exchange Reactions
For researchers, scientists, and professionals in drug development, the efficiency and selectivity of catalytic processes are paramount. This guide provides a comparative analysis of Chromium(III) fluoride hydrate as a catalyst, primarily in vapor-phase fluorination and halogen exchange reactions. While direct quantitative data for the hydrated form is often embedded within studies on activated chromium catalysts, this document compiles relevant performance metrics for chromium-based catalysts and their alternatives, offering a benchmark for catalyst selection and experimental design.
Chromium(III) fluoride and its hydrated forms are key catalysts in the synthesis of fluorinated organic compounds, a critical process in the pharmaceutical and agrochemical industries.[1] The catalytic activity is generally attributed to the formation of chromium oxyfluoride species on the catalyst surface, which facilitates the exchange of chlorine for fluorine atoms in chlorocarbon feedstocks.[2] The performance of these catalysts can be significantly influenced by factors such as the choice of precursor, the presence of dopants, and the catalyst's structural properties.
Comparative Performance Data
The following tables summarize the catalytic performance of various chromium-based catalysts and their alternatives in halogen exchange and fluorination reactions. It is important to note that this compound is a common precursor and is typically activated in situ or pre-treated at high temperatures, which may result in a dehydrated and/or partially oxidized catalytic surface.
**Table 1: Performance of Chromium-Based Catalysts in the Dismutation of Dichlorodifluoromethane (CCl₂F₂) **
| Catalyst | Precursor/Support | Temperature (°C) | Conversion (%) | Key Findings |
| CrOMg15 | CrO₃ on MgF₂ | 350 | 85 | High activity attributed to well-dispersed chromium on a high surface area support. |
| CrOMg25 | CrO₃ on MgF₂ | 300 | Maximum | Performance peaked at 300°C, with higher temperatures leading to a slight decrease in conversion. |
| CrAcMg15 | Cr₃Ac₇(OH)₂ on MgF₂ | 350 | ~45 | Lower activity compared to the CrO₃-derived catalyst. |
| CrClMg15 | CrCl₃ on MgF₂ | 350 | 41 | Demonstrated the lowest conversion among the tested chromium-doped magnesium fluoride catalysts. |
Table 2: Performance in the Fluorination of Halogenated Hydrocarbons
| Catalyst | Reactant | Product | Temperature (°C) | Conversion (%) | Selectivity (%) |
| La-promoted fluorinated chromia | 1,1,2,3-tetrachloropropene | 2-chloro-3,3,3-trifluoropropene | Not specified | ~100 | ~100 |
| Cr₂O₃ (low valent Cr³⁺) | 2-chloro-1,1,1-trifluoroethane | 1,1,1,2-tetrafluoroethane | Not specified | 18.5 (steady state) | Not specified |
| CrO₃/Cr₂O₃ (high & low valent Cr) | 2-chloro-1,1,1-trifluoroethane | 1,1,1,2-tetrafluoroethane | Not specified | 30.6 (initial) | Not specified |
| La-Cr₂O₃(F) | Tetrachloroethylene (PCE) | HCFC-123 + HCFC-124 + HFC-125 | 300 | 90.6 | 93.7 (total) |
Experimental Protocols
The following sections outline generalized experimental methodologies for catalyst preparation and performance evaluation in a laboratory setting.
Catalyst Preparation (Example: Impregnation of a Support)
-
Support Preparation: A high-surface-area support material, such as magnesium fluoride (MgF₂) or gamma-alumina (γ-Al₂O₃), is dried in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Impregnation Solution: A solution of a chromium salt, such as Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), is prepared in deionized water. The concentration is calculated to achieve the desired weight percentage of chromium on the final catalyst.
-
Impregnation: The dried support is added to the chromium salt solution. The mixture is then agitated, for example, in a rotary evaporator under reduced pressure, to ensure even distribution of the chromium precursor throughout the support's pores.
-
Drying: The impregnated material is dried in an oven at 120°C overnight to remove the solvent.
-
Calcination: The dried material is calcined in a furnace under a flow of air or an inert gas like nitrogen. The temperature is ramped up slowly (e.g., 5°C/min) to a final temperature, typically between 400°C and 600°C, and held for several hours to decompose the precursor and form the active chromium oxide species.
-
Activation (Pre-fluorination): Before the catalytic reaction, the calcined catalyst is often activated in the reactor by treating it with a flow of anhydrous hydrogen fluoride (HF) or a mixture of HF and an inert gas at an elevated temperature. This step converts the chromium oxide to the active chromium oxyfluoride.
Catalytic Performance Evaluation in a Fixed-Bed Reactor
-
Reactor Setup: A fixed-bed reactor, typically a tube made of a corrosion-resistant material like Monel or Inconel, is used. The reactor is placed inside a furnace with a programmable temperature controller.
-
Catalyst Loading: A known amount of the catalyst (e.g., 1-5 grams), sieved to a specific particle size range (e.g., 20-40 mesh), is packed into the center of the reactor tube, held in place by plugs of quartz wool.
-
Pre-treatment/Activation: The catalyst is pre-treated in the reactor as described in the preparation section (e.g., heated under a flow of nitrogen followed by activation with HF).
-
Reaction: The reactant, a halogenated hydrocarbon, is vaporized and fed into the reactor along with a stream of anhydrous hydrogen fluoride. The flow rates of the reactants are controlled by mass flow controllers. The reaction is carried out at a specific temperature, pressure, and for a defined period.
-
Product Analysis: The effluent gas stream from the reactor is passed through a sampling loop connected to a Gas Chromatograph (GC) for online analysis. The GC is typically equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS) to identify and quantify the reactants and products.[3] The GC column is chosen based on its ability to separate the various halogenated compounds.
-
Data Calculation: The conversion of the reactant and the selectivity for each product are calculated based on the peak areas from the GC analysis, using appropriate calibration factors.
Key Mechanistic Insights and Visualizations
The catalytic fluorination over chromium-based catalysts is widely believed to proceed via a halogen exchange mechanism . This involves the participation of the catalyst's surface fluoride and chloride species in the reaction.
Caption: Conceptual workflow of the halogen exchange mechanism on a chromium-based catalyst surface.
The process can be conceptually broken down into the following steps:
-
A chlorocarbon molecule (R-Cl) adsorbs onto an active fluorinated site (Cr-F) on the catalyst surface.
-
Halogen exchange occurs, where a fluorine atom from the catalyst is transferred to the organic molecule, and a chlorine atom is transferred from the molecule to the catalyst, forming a chlorinated site (Cr-Cl) and the fluorinated product (R-F).
-
The fluorinated product desorbs from the surface.
-
The chlorinated site on the catalyst is then re-fluorinated by hydrogen fluoride (HF), regenerating the active Cr-F site and producing hydrogen chloride (HCl) as a byproduct.
References
Safety Operating Guide
Proper Disposal of Chromium(III) Fluoride Hydrate: A Comprehensive Guide for Laboratory Personnel
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of Chromium(III) fluoride hydrate, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage. In case of exposure, immediate medical attention is required.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate personal protective equipment, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of spills, additional protective clothing may be necessary.
Quantitative Hazard and Exposure Data
The following table summarizes the key hazard classifications and exposure limits for this compound. This information is compiled from various safety data sheets and regulatory sources.
| Hazard Classification/Parameter | Value/Classification | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. | |
| Signal Word | Danger | |
| OSHA Permissible Exposure Limit (PEL) for Chromium (III) compounds | 0.5 mg/m³ (as Cr) over an 8-hour time-weighted average. | |
| ACGIH Threshold Limit Value (TLV) for Chromium (III) compounds | 0.5 mg/m³ (as Cr) over an 8-hour time-weighted average. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method for laboratory-scale disposal involves converting the soluble Chromium(III) fluoride into an insoluble and less mobile form, followed by disposal through a certified hazardous waste management company. The following protocol outlines the precipitation of Chromium(III) as Chromium(III) hydroxide.
Materials:
-
This compound waste solution
-
6M Sodium hydroxide (NaOH) solution or 10% Magnesium oxide (MgO) slurry
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Fume hood
-
Appropriate PPE
Procedure:
-
Preparation: Conduct all steps in a certified chemical fume hood. Wear all required personal protective equipment.
-
Dilution: If the waste solution is concentrated, dilute it with water to a manageable concentration (e.g., less than 1% chromium). This helps to control the reaction rate.
-
Neutralization and Precipitation:
-
Place the beaker containing the diluted waste solution on a stir plate and begin gentle stirring.
-
Slowly add the sodium hydroxide solution or magnesium oxide slurry dropwise to the waste solution.
-
Monitor the pH of the solution continuously. The target pH for the precipitation of Chromium(III) hydroxide is between 8.0 and 9.0.
-
-
Digestion: Once the target pH is reached, continue to stir the solution for approximately 30-60 minutes. This "digestion" period allows the precipitate to fully form and agglomerate.
-
Separation:
-
Turn off the stirrer and allow the precipitate to settle to the bottom of the beaker.
-
Carefully decant the supernatant (the clear liquid) into a separate container. Test the supernatant for residual chromium content to ensure complete precipitation.
-
The remaining solid is Chromium(III) hydroxide.
-
-
Waste Collection and Labeling:
-
Transfer the Chromium(III) hydroxide sludge and the tested supernatant into separate, clearly labeled, and sealed hazardous waste containers.
-
The label should include the chemical name ("Chromium(III) hydroxide precipitate" and "Treated aqueous waste"), the date, and the primary hazards.
-
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste containers by a licensed environmental waste management company.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a secure research environment.
Personal protective equipment for handling Chromium(III) fluoride hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Chromium(III) fluoride hydrate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1][2] In case of contact with acids, it can liberate toxic gas.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water.[3][4] A first treatment with calcium gluconate paste may be necessary.[3][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[3][4]
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Face shield and safety glasses. | NIOSH (US) or EN 166 (EU) approved.[3][4] |
| Skin Protection | Chemical-resistant gloves. A complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and the standard EN 374.[3] |
| Respiratory Protection | Full-face particle respirator. | Type N100 (US) or P3 (EN 143) respirator cartridges.[3][4] If the respirator is the sole means of protection, use a full-face supplied air respirator.[3][4] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent exposure and accidents.
-
Engineering Controls: Use in a well-ventilated area.[5] Local exhaust ventilation is recommended where dust may be formed.[3][5]
-
Handling Practices: Avoid contact with skin and eyes.[3] Avoid the formation and breathing of dust.[3] Wash hands thoroughly before breaks and at the end of the workday.[3][4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store locked up.[1] It is incompatible with strong acids.[5]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to prevent environmental contamination and exposure.
Accidental Release:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including respiratory protection.[4]
-
Avoid dust formation.
-
Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[3][4]
-
Keep the spilled material in suitable, closed containers for disposal.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[3]
Exposure Limits
The following occupational exposure limits apply to Chromium (III) compounds:
| Agency | Exposure Limit (8-hour time-weighted average) |
| OSHA (PEL) | 0.5 mg/m³ |
| NIOSH (REL) | 0.5 mg/m³ |
| ACGIH (TLV) | 0.5 mg/m³ |
An exposure of 25 mg/m³ (as Chromium III) is considered immediately dangerous to life and health.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
